ML120 analog 1
Description
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Propriétés
Formule moléculaire |
C26H23ClN2O6S |
|---|---|
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H23ClN2O6S/c1-14(2)35-25(33)22-15(3)28-26-29(23(22)17-6-8-18(27)9-7-17)24(32)20(36-26)12-16-4-10-19(11-5-16)34-13-21(30)31/h4-12,14,23H,13H2,1-3H3,(H,30,31)/b20-12+ |
Clé InChI |
IOSUGCLQHJKTCK-UDWIEESQSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Targets of ML120 Analogs: A Technical Guide for Drug Discovery
An In-depth Exploration of the Core Biological Interactions and Identification Methodologies for a Promising Class of PTPN7 Inhibitors
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological target identification of ML120 analogs, a class of molecules centered around the inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), also known as Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details the primary molecular target, outlines the key signaling pathways modulated, presents quantitative data on inhibitor potency and selectivity, and provides in-depth experimental protocols for target identification and validation.
The Primary Biological Target: PTPN7 (HePTP)
ML120 and its analogs have been identified as potent and selective inhibitors of PTPN7. This protein tyrosine phosphatase plays a crucial role in regulating intracellular signaling cascades, particularly in hematopoietic cells. PTPN7 is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[1][2] By inhibiting PTPN7, ML120 analogs can enhance and prolong the activation of these pathways, which are pivotal in cellular processes such as proliferation, differentiation, and apoptosis.
Quantitative Analysis of ML120 Analog Activity
The potency and selectivity of ML120 analogs are critical parameters in their development as research tools and potential therapeutics. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). One of the well-characterized analogs, ML120 analog 1, acts as a competitive inhibitor of HePTP with a Ki value of 0.69 μM.
To assess the selectivity of potential PTPN7 inhibitors, screening against a panel of other protein tyrosine phosphatases is essential. The following table presents data from a high-throughput screening campaign that identified novel scaffolds with inhibitory activity against PTPN7 and other related phosphatases, illustrating the type of data crucial for evaluating selectivity. While not direct analogs of ML120, this data exemplifies the required quantitative analysis for lead compounds.
| Compound ID | PTPN7 IC50 (µM) | PTPN5 IC50 (µM) | PTPRR IC50 (µM) | PTP1B IC50 (µM) |
| Scaffold 1a | >100 | >100 | 10 | >100 |
| Scaffold 1b | 50 | >100 | 5 | >100 |
| Scaffold 2a | 25 | 50 | 25 | >100 |
| Scaffold 2b | 10 | 25 | 10 | >100 |
This table is representative of the type of data generated in inhibitor profiling studies. Specific data for a comprehensive panel of ML120 analogs is a key objective in their continued development.
Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of ML120 analogs involve a multi-faceted approach, combining enzymatic assays with sophisticated proteomic techniques.
Biochemical Inhibition Assay for PTPN7
A robust and high-throughput biochemical assay is fundamental to determining the potency and selectivity of ML120 analogs against PTPN7. A commonly employed method is a fluorescence-based assay that measures the dephosphorylation of a synthetic substrate.
Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is non-fluorescent. Upon dephosphorylation by PTPN7, the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone, is generated. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 100 mM NaCl, and 0.01% Triton X-100.
-
Enzyme Solution: Recombinant human PTPN7 is diluted in assay buffer to the desired final concentration (e.g., 1 nM).
-
Substrate Solution: DiFMUP is dissolved in DMSO and then diluted in assay buffer to the desired final concentration (typically at or near the Km for PTPN7).
-
Inhibitor Solutions: ML120 analogs are serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of each inhibitor concentration to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the PTPN7 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.
-
Record fluorescence readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each ML120 analog.
-
Chemical Proteomics for Off-Target Profiling
To identify the full spectrum of cellular targets for ML120 analogs, including potential off-targets that could lead to unforeseen biological effects or toxicities, chemical proteomics approaches are employed. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.
Principle: An ML120 analog is chemically modified with a linker and immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is then used to "fish" for interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize an ML120 analog containing a linker with a reactive functional group (e.g., a terminal alkyne or amine) at a position that does not interfere with its binding to the primary target.
-
Covalently attach the linker-modified analog to activated agarose beads.
-
-
Affinity Pull-Down:
-
Culture and harvest cells of interest (e.g., a hematopoietic cell line).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with the ML120 analog-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the analog.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the ML120 analog beads to the control beads.
-
Proteins that are significantly enriched on the analog beads are considered potential targets or off-targets.
-
Further validation of these interactions can be performed using orthogonal methods such as Western blotting or enzymatic assays.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of ML120 analog activity and the experimental approaches for their target identification, the following diagrams are provided.
Caption: PTPN7 negatively regulates the ERK1/2 and p38 MAPK pathways.
Caption: Workflow for chemical proteomics-based target identification.
This comprehensive guide provides a foundational understanding of the biological target identification of ML120 analogs. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers in their efforts to further characterize this important class of PTPN7 inhibitors and to accelerate the discovery of novel therapeutics targeting this critical signaling node.
References
The Structure-Activity Relationship of ML120 Analogs as Hematopoietic Protein Tyrosine Phosphatase (HePTP) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structure-activity relationship (SAR) for a series of β-carboline-based inhibitors related to the chemical probe ML120, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). HePTP is a key negative regulator of the MAP kinase signaling pathway in hematopoietic cells, making it a promising target for therapeutic intervention in various immunological disorders and malignancies. This document summarizes the available quantitative SAR data, provides detailed experimental methodologies for the synthesis and evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel HePTP inhibitors.
Introduction
Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as PTPN7, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. A primary function of HePTP is the dephosphorylation and subsequent inactivation of key components of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically p38 and Extracellular signal-regulated kinase (ERK). By downregulating these pathways, HePTP plays a crucial role in modulating T-cell activation and other immune responses. Dysregulation of HePTP activity has been implicated in various diseases, including certain types of leukemia. Therefore, small molecule inhibitors of HePTP are valuable tools for both studying the intricacies of MAPK signaling and for the potential development of novel therapeutics.
The chemical probe ML120 (also known as ML120B or MLN120B), with the chemical name N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide, was identified as a selective inhibitor of HePTP. This guide focuses on the structure-activity relationship of analogs based on the β-carboline scaffold of ML120.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the available SAR data for ML120 and a limited series of its analogs. The data is derived from a probe report and highlights initial findings on the impact of substitutions on the β-carboline core and the nicotinamide (B372718) moiety on HePTP inhibitory activity.
| Compound ID | Structure | HePTP IC₅₀ (µM) | VHR IC₅₀ (µM) | MKP-3 IC₅₀ (µM) |
| ML120 (Probe) | N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide | 0.24 | >50 | >50 |
| Analog 1 | N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)nicotinamide | 1.5 | >50 | >50 |
| Analog 2 | N-(7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide | 3.2 | >50 | >50 |
| Analog 3 | N-(6-chloro-9H-beta-carbolin-8-yl)-2-methylnicotinamide | 5.8 | >50 | >50 |
| Analog 4 | N-(9H-beta-carbolin-8-yl)-2-methylnicotinamide | 12.1 | >50 | >50 |
| Analog 5 | 2-methyl-N-(9-methyl-9H-beta-carbolin-8-yl)nicotinamide | >50 | >50 | >50 |
SAR Summary:
-
Nicotinamide Substitution: The presence of a methyl group at the 2-position of the nicotinamide ring appears to be crucial for potent HePTP inhibition, as evidenced by the decreased activity of Analog 1 compared to ML120.
-
β-Carboline C6-Substitution: A chloro group at the C6 position of the β-carboline ring contributes significantly to potency. Removal of this group (Analog 2) leads to a notable decrease in activity.
-
β-Carboline C7-Substitution: A methoxy (B1213986) group at the C7 position also enhances inhibitory activity. Its absence (Analog 3) results in reduced potency.
-
Combined Substitutions: The combination of both the C6-chloro and C7-methoxy groups on the β-carboline scaffold, along with the 2-methylnicotinamide, as seen in ML120, provides the most potent inhibition in this series.
-
β-Carboline N9-Substitution: Methylation of the indole (B1671886) nitrogen (N9) of the β-carboline core, as in Analog 5, leads to a complete loss of activity, suggesting that an unsubstituted N9 is essential for binding to HePTP.
Experimental Protocols
General Synthesis of β-Carboline Analogs
The synthesis of N-aryl-β-carboline-8-amine analogs generally involves a multi-step process. While a specific detailed protocol for ML120 is not publicly available, a general synthetic route can be outlined based on established methods for β-carboline synthesis.
Step 1: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Core
-
L-tryptophan methyl ester is reacted with an appropriate aldehyde in an acidic medium (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding tetrahydro-β-carboline.
-
The reaction mixture is typically stirred at room temperature for several hours to overnight.
-
The product is isolated and purified by standard techniques such as column chromatography.
Step 2: Aromatization of the Tetrahydro-β-carboline
-
The tetrahydro-β-carboline is oxidized to the fully aromatic β-carboline. Common oxidizing agents include 10% palladium on carbon in a high-boiling solvent like xylene at reflux, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
The aromatic β-carboline is purified by recrystallization or column chromatography.
Step 3: Nitration and Reduction to form the 8-amino-β-carboline
-
The β-carboline is nitrated at the C8 position using a nitrating agent such as nitric acid in sulfuric acid.
-
The resulting nitro-β-carboline is then reduced to the 8-amino-β-carboline, typically using a reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation.
Step 4: Amide Coupling to form the Final Product
-
The 8-amino-β-carboline is coupled with the desired carboxylic acid (e.g., 2-methylnicotinic acid for ML120) using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like dimethylformamide (DMF).
-
The reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.
Biochemical Assay for HePTP Inhibition
The inhibitory activity of the compounds against HePTP and other phosphatases is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
Materials:
-
Recombinant human HePTP, VHR, and MKP-3 enzymes.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.1 mg/mL BSA.
-
p-Nitrophenyl phosphate (pNPP) solution: 10 mM in assay buffer.
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Add 2 µL of the test compound dilutions in DMSO to the wells of a 96-well plate. For the control wells, add 2 µL of DMSO.
-
Add 88 µL of the enzyme solution (e.g., 5 nM HePTP in assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM pNPP solution to each well (final concentration 1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for HePTP Inhibition
The cellular activity of the inhibitors is assessed by measuring their effect on the phosphorylation status of ERK in Jurkat T-cells.
Materials:
-
Jurkat T-cells.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Anti-CD3 antibody (OKT3) for T-cell stimulation.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Seed Jurkat T-cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-ERK.
Visualizations
HePTP Signaling Pathway
Caption: HePTP negatively regulates the MAPK signaling pathway.
Biochemical Assay Workflow
Caption: Workflow for the pNPP-based HePTP inhibition assay.
Cellular Assay Workflow
Caption: Workflow for the cellular Western blot assay.
Conclusion
The β-carboline scaffold, as exemplified by the chemical probe ML120, represents a promising starting point for the development of potent and selective HePTP inhibitors. The initial SAR data indicates that specific substitutions on both the β-carboline core and the nicotinamide side chain are critical for high-affinity binding. This technical guide provides a foundational understanding of the SAR for this series, along with detailed methodologies for their synthesis and evaluation. Further exploration of the chemical space around the ML120 scaffold is warranted to optimize potency, selectivity, and drug-like properties, which could ultimately lead to the development of novel therapeutics for a range of immunological and oncological indications.
In Vitro Activity of ML120 Analog 1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of ML120 analog 1, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details its inhibitory potency, selectivity against other phosphatases, the experimental protocols used for its characterization, and its role within the cellular signaling cascade.
Core Quantitative Data
This compound, also identified as probe ML119 (PubChem CID: 1357397), is a competitive inhibitor of HePTP.[1][2] The following tables summarize its key quantitative in vitro activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against HePTP
| Parameter | Value (µM) | Inhibition Type |
| Ki | 0.69 ± 0.20 | Competitive |
| IC50 | 0.21 | - |
Table 2: Selectivity of this compound against Other Protein Tyrosine Phosphatases (PTPs)
| Phosphatase | Selectivity (Fold over HePTP) |
| VHR | 19.5 |
| MKP-3 | 42 |
| CD45 | 8.8 |
| Shp2 | 4.1 |
| TCPTP | 2.6 |
| Lyp | 1.4 |
| LAR | >50 |
| PTP1B | 4.3 |
HePTP Signaling Pathway and Inhibition by this compound
Hematopoietic Protein Tyrosine Phosphatase (HePTP) is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38.[1][3][4] By dephosphorylating these kinases, HePTP terminates the signaling cascade that is crucial for T-cell activation and other hematopoietic cell functions.[5] Inhibition of HePTP by this compound blocks this dephosphorylation, leading to sustained activation of ERK1/2 and p38.[1]
References
- 1. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematopoietic protein tyrosine phosphatase suppresses extracellular stimulus-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Small Molecule Inhibitors of Hematopoietic Tyrosine Phosphatase (HePTP): A Technical Guide
Authored by: Gemini AI
Abstract
Hematopoietic tyrosine phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, primarily in hematopoietic cells.[1][2] By dephosphorylating and inactivating key kinases such as ERK1/2 and p38, HePTP plays a pivotal role in modulating T-cell activation, proliferation, and differentiation.[3][4][5] Dysregulation of HePTP has been implicated in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML), making it an attractive therapeutic target.[1][6] This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting HePTP, intended for researchers, scientists, and drug development professionals. We delve into the signaling pathways governed by HePTP, detail the experimental protocols for identifying and characterizing inhibitors, and present a structured summary of known small molecule inhibitors and their reported potencies.
HePTP in Cellular Signaling
HePTP is a 38-kDa non-receptor protein tyrosine phosphatase (PTP) predominantly expressed in hematopoietic cells.[7][8] It is composed of a C-terminal catalytic PTP domain and a short N-terminal extension containing a kinase interaction motif (KIM).[7][9] The KIM is crucial for the specific recognition and binding of its primary substrates, the MAP kinases ERK1/2 and p38.[4][7]
In resting T-cells, HePTP is associated with the unphosphorylated forms of ERK and p38, sequestering them in the cytoplasm and maintaining them in an inactive state.[10] Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK and p38 by upstream kinases. Activated MAPKs can then translocate to the nucleus to regulate gene expression. HePTP acts as a crucial feedback regulator by dephosphorylating the phosphotyrosine residue within the activation loop of ERK and p38, thus terminating the signal.[1][3]
The interaction between HePTP and MAPKs is dynamic and subject to further regulation. For instance, phosphorylation of HePTP at Serine 23 by cAMP-dependent protein kinase (PKA) can disrupt its association with ERK2, thereby promoting MAPK signaling.[11]
Below is a diagram illustrating the central role of HePTP in the MAPK signaling pathway.
Small Molecule Inhibitors of HePTP
The development of potent and selective small molecule inhibitors of HePTP is a promising strategy for the treatment of certain cancers.[1] The highly conserved nature of the PTP active site presents a significant challenge for achieving selectivity.[1] However, unique structural features in the periphery of the HePTP active site can be exploited for the design of selective inhibitors.[1] Several classes of small molecule inhibitors have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies.[1][6][8][12][13]
Summary of HePTP Inhibitors
The following table summarizes the quantitative data for several reported small molecule inhibitors of HePTP.
| Compound ID/Class | IC50 (µM) | Ki (µM) | Assay Type | Target | Selectivity Notes | Reference(s) |
| ML119 (CID-1357397) | 1.8 | N/A | Colorimetric (pNPP) / Fluorescent (OMFP) | HePTP | Selective over a panel of other PTPs. | [12] |
| ML120 (CID-4302116) | 2.5 | N/A | Colorimetric (pNPP) / Fluorescent (OMFP) | HePTP | Selective over other MAPK-regulating phosphatases. | [8][14] |
| Phenoxyacetic Acids | 1.2 - 10 | 0.69 | Colorimetric (pNPP) | HePTP | Competitive inhibitor. Shows selectivity over CD45 (8.8-fold), Shp2 (4.1-fold), PTP1B (4.3-fold), and LAR (>50-fold).[6] | [6] |
| Cyclopenta[c]quinolinecarboxylic acids | 10 - 50 | N/A | Fluorescent (DiFMUP) | PTPN5/RR/N7 | Identified as a scaffold for inhibiting the KIM-containing PTP family. | [13] |
| 2,5-dimethylpyrrolyl benzoic acids | 10 - 50 | N/A | Fluorescent (DiFMUP) | PTPN5/RR/N7 | Another scaffold identified for inhibiting the KIM-containing PTP family. | [13] |
| Compound 1 (from[1]) | 1.1 | N/A | Fluorescent (OMFP) | HePTP | Selectively inhibited HePTP over PTP-SL, SHP2, and TCPTP (5-fold), PTP1B (8-fold), VHR (9-fold), LYP (9-fold), SHP1 (12-fold), CD45 (15-fold), STEP (30-fold), and LAR (348-fold).[1] | [1] |
N/A: Not Available
Experimental Protocols for HePTP Inhibition Assays
The identification and characterization of HePTP inhibitors rely on a combination of biochemical and cell-based assays.
Biochemical Assays for HePTP Activity
Biochemical assays directly measure the enzymatic activity of purified HePTP in the presence of a test compound. Common methods utilize generic phosphatase substrates that produce a detectable signal upon dephosphorylation.
3.1.1. Colorimetric Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This assay is frequently used for high-throughput screening (HTS).[1][12]
-
Principle: HePTP dephosphorylates the colorless substrate p-nitrophenyl phosphate (pNPP) to produce p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.
-
Materials:
-
Purified recombinant HePTP enzyme.[15]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
pNPP substrate solution.
-
Test compounds dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of measuring absorbance at 405 nm.
-
-
Protocol:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add purified HePTP enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
3.1.2. Fluorescent Assay using 3-O-Methylfluorescein Phosphate (OMFP)
This is a more sensitive assay often used for dose-response confirmation and kinetic studies.[1]
-
Principle: HePTP dephosphorylates the non-fluorescent substrate OMFP to produce the highly fluorescent 3-O-methylfluorescein.
-
Materials:
-
Purified recombinant HePTP enzyme.
-
Assay buffer.
-
OMFP substrate solution.
-
Test compounds.
-
384-well black microplate.
-
Fluorescence plate reader (e.g., excitation at 485 nm, emission at 525 nm).
-
-
Protocol:
-
Dispense test compounds into the wells of a 384-well plate.
-
Add HePTP enzyme and incubate.
-
Start the reaction by adding OMFP.
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
Determine IC50 values by plotting the initial velocity against the inhibitor concentration.
-
Cell-Based Assays for HePTP Inhibition
Cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit HePTP in a physiological context.[1][6]
3.2.1. Western Blot Analysis of ERK/p38 Phosphorylation
This assay directly measures the phosphorylation status of HePTP's endogenous substrates.[1][6]
-
Principle: Inhibition of HePTP in T-cells is expected to lead to an increase and prolongation of ERK and p38 phosphorylation upon TCR stimulation.
-
Materials:
-
Jurkat T-cells (or other suitable hematopoietic cell line).
-
Cell culture medium.
-
Test compounds.
-
TCR stimulating agent (e.g., anti-CD3 antibody like OKT3).[1][6]
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2, anti-phospho-p38, anti-total-ERK1/2, anti-total-p38.
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Protocol:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 45 minutes) at 37°C.[1][6]
-
Stimulate the T-cell receptor (TCR) for a short period (e.g., 5 minutes) with a stimulating agent.[1][6]
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK and p38.
-
Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of phosphorylated kinases.
-
The following diagram outlines a general workflow for the identification and characterization of HePTP inhibitors.
Structural Insights into HePTP Inhibition
The crystal structure of the HePTP catalytic domain has been solved, providing a basis for rational drug design.[7][9] The active site contains the conserved PTP loop with the catalytic cysteine residue.[7][16] The WPD loop, which closes over the active site upon substrate binding, is also a key feature.[7][16] Selective inhibitors often achieve their specificity by interacting with less conserved residues in the vicinity of the active site.[1] For example, docking studies with phenoxyacetic acid inhibitors suggest that the phenoxyacetic acid group mimics the binding of a phosphate group by forming multiple hydrogen bonds within the catalytic pocket.[6]
Beyond the active site, allosteric sites have been identified in other PTPs, such as PTP1B, offering an alternative strategy for achieving selectivity.[17][18] The exploration of allosteric inhibition of HePTP is an emerging area of research that could lead to the development of novel and highly selective therapeutic agents.[17]
Conclusion and Future Directions
HePTP represents a validated and promising target for therapeutic intervention in hematopoietic malignancies. Significant progress has been made in identifying small molecule inhibitors with reasonable potency and selectivity. The availability of robust biochemical and cell-based assays, coupled with structural information, provides a solid foundation for future drug discovery efforts.
Future work in this field will likely focus on:
-
Improving the potency and selectivity of existing inhibitor scaffolds through medicinal chemistry optimization.
-
Exploring novel inhibitor chemotypes, including those targeting allosteric sites.
-
Further elucidating the in vivo efficacy and safety of lead compounds in preclinical models of leukemia.
The continued development of selective HePTP inhibitors holds the potential to deliver new and effective treatments for patients with T-ALL, AML, and other related disorders.
References
- 1. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Negative regulation of T cell antigen receptor signal transduction by hematopoietic tyrosine phosphatase (HePTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of substrate recognition by Hematopoietic Tyrosine Phosphatase (HePTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the hematopoietic tyrosine phosphatase (HePTP) catalytic domain: structure of a KIM phosphatase with phosphate bound at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Resting and Active States of the ERK2:HePTP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Crystal structures and inhibitor identification for PTPN5, PTPRR and PTPN7: a family of human MAPK-specific protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Visualizing Active Site Dynamics in Single Crystals of HePTP: Opening of the WPD Loop Involves Coordinated Movement of the E Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Paradigm for KIM-PTP Drug Discovery: Identification of Allosteric Sites with Potential for Selective Inhibition Using Virtual Screening and LEI Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
Modulating TRPC Channels: A Technical Guide to Novel Compounds for Researchers and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal transmission. Their dysfunction has been implicated in a range of pathologies, from kidney diseases and cardiovascular disorders to neurological conditions. This has positioned TRPC channels as promising therapeutic targets for drug discovery. This in-depth technical guide provides a comprehensive overview of novel compounds that modulate TRPC channels, with a focus on their quantitative data, the experimental protocols used for their characterization, and the signaling pathways they influence.
Data Presentation: Quantitative Analysis of Novel TRPC Channel Modulators
The following tables summarize the potency and selectivity of several recently developed compounds that act as either inhibitors or activators of specific TRPC channel subtypes. This data is essential for researchers selecting appropriate pharmacological tools and for professionals in drug development assessing potential therapeutic candidates.
Table 1: Inhibitors of TRPC Channels
| Compound | Target TRPC Subtype(s) | IC50 Value(s) | Assay Type | Reference(s) |
| Pico145 (HC-608) | TRPC1/4/5 | 0.349 nM (TRPC4), 1.3 nM (TRPC5) | (-)-englerin A-activated Ca2+ influx | [1] |
| TRPC4-TRPC1 | 0.03 nM | (-)-englerin A-activated Ca2+ influx | [1] | |
| TRPC5-TRPC1 | 0.2 nM | (-)-englerin A-activated Ca2+ influx | [1] | |
| SAR7334 | TRPC6 | 7.9 nM | Patch-clamp | [2][3][4][5] |
| TRPC6 | 9.5 nM | Ca2+ influx | [2][3][4][5][6] | |
| TRPC3 | 282 nM | Ca2+ influx | [2][3][4][5][6] | |
| TRPC7 | 226 nM | Ca2+ influx | [2][3][4][5][6] | |
| GFB-8438 | hTRPC5 | 0.18 µM | Qpatch | [7][8][9][10] |
| hTRPC4 | 0.29 µM | Qpatch | [8][9][10] | |
| ML204 | TRPC4β | 0.96 µM | Intracellular Ca2+ rise | [11][12][13][14][15] |
| AC1903 | TRPC5 | 4.06 µM - 18 µM | Cell-free, Patch-clamp, Calcium imaging | [16][17][18][19][20] |
| Clemizole | TRPC5 | 1.0 - 1.3 µM | Ca2+ influx, Patch-clamp | [21][22][23] |
| BI 1358894 | TRPC4/5 | Currently in Phase 2 clinical trials for Major Depressive Disorder. Specific IC50 values are not publicly available. | N/A | [24][25] |
Table 2: Activators of TRPC Channels
| Compound | Target TRPC Subtype(s) | EC50 Value(s) | Assay Type | Reference(s) |
| (-)-Englerin A | TRPC5 | 7.6 nM | Ca2+ influx | |
| TRPC4 | 11.2 nM | Ca2+ influx |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. This section outlines the core experimental protocols used to characterize the activity of novel TRPC channel modulators.
Intracellular Calcium Measurement using Fluorescence Imaging (FLIPR)
This high-throughput screening method is widely used to assess the effect of compounds on intracellular calcium concentration, an indicator of TRPC channel activity.
Materials:
-
HEK293 cells stably or transiently expressing the TRPC channel of interest.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
TRPC channel agonist (e.g., (-)-Englerin A for TRPC4/5, OAG for TRPC3/6).
-
Test compounds (novel modulators).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target TRPC channel into the microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour.
-
-
Washing: Wash the cells multiple times with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
The test compound (potential modulator) is then added, followed by the TRPC channel agonist.
-
Fluorescence changes are monitored in real-time to determine the effect of the compound on agonist-induced calcium influx.
-
Data Analysis: The change in fluorescence intensity over time is used to calculate the response. For inhibitors, the concentration-response curve is plotted to determine the IC50 value. For activators, the EC50 value is determined.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" electrophysiological technique provides a direct measure of ion channel currents, offering detailed insights into the mechanism of action of novel modulators.
Materials:
-
HEK293 cells expressing the TRPC channel of interest, plated on glass coverslips.
-
Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal (intracellular) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
TRPC channel agonist.
-
Test compounds.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Sealing and Whole-Cell Configuration:
-
Position the coverslip with cells in the recording chamber.
-
Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit and measure TRPC channel currents.
-
Record baseline currents.
-
Perfuse the cell with the TRPC channel agonist to activate the channels and record the resulting current.
-
Apply the test compound at various concentrations to determine its effect on the agonist-induced current.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents.
-
Plot the concentration-response curve for the inhibitory or potentiating effect of the compound to determine the IC50 or EC50 value, respectively.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which TRPC channels are involved is critical for elucidating the therapeutic potential of their modulators. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathways
References
- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Transient Receptor Potential Cation Channels in Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. β-arrestin-1: Bridging GPCRs to active TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and significance of Ca2+ entry through TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. TRPC channels regulate Ca2+-signaling and short-term plasticity of fast glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient Receptor Potential Canonical (TRPC) Channels as Modulators of Migration and Invasion | MDPI [mdpi.com]
- 15. Frontiers | Dynamics of receptor-operated Ca2+ currents through TRPC channels controlled via the PI(4,5)P2-PLC signaling pathway [frontiersin.org]
- 16. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 ...: Ingenta Connect [ingentaconnect.com]
- 17. scilit.com [scilit.com]
- 18. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Complex Regulation of the TRPC3,6,7 Channel Subfamily by Diacylglycerol and Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. experts.illinois.edu [experts.illinois.edu]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to ML120 Analog 1: A Competitive Inhibitor of Hematopoietic Protein Tyrosine Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the patent and scientific literature surrounding ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details the compound's quantitative inhibitory data, experimental protocols for its characterization, and its role within relevant signaling pathways.
Core Compound Information
This compound, also identified by its PubChem CID 3266419, is a small molecule inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), an enzyme implicated in the negative regulation of the MAP kinase signaling pathway. Its parent compound, ML120 (CID 4302116), was identified through high-throughput screening as a selective inhibitor of HePTP.
Quantitative Inhibitory Data
The inhibitory activity of ML120 and its analogs has been characterized primarily through in vitro enzymatic assays. The following table summarizes the key quantitative data available in the literature.
| Compound | PubChem CID | Target | Assay Substrate | IC50 (µM) | Ki (µM) | Selectivity |
| ML120 (Probe) | 4302116 | HePTP | pNPP | 1.8 | - | 4-fold vs. VHR, 10-fold vs. MKP-3[1] |
| This compound | 3266419 | HePTP | - | 1.1 ± 0.4 | 0.69[2] | - |
| ML120 Analog 2 | 2878586 | HePTP | - | 1.3 ± 0.7 | - | - |
Note: The Ki value for this compound is reported by commercial vendors and is consistent with its potent inhibitory activity. The IC50 values are derived from the NIH Probe Reports.
Experimental Protocols
The characterization of ML120 and its analogs involved several key experimental protocols, primarily focused on assessing their inhibitory effect on HePTP.
HePTP Inhibition Assay (Colorimetric - pNPP)
This initial high-throughput screening assay identified the primary hits, including the scaffold of ML120.
Objective: To measure the inhibition of HePTP activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
HePTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20[3]
-
Test compounds (e.g., ML120 and its analogs) dissolved in DMSO
-
Sodium orthovanadate (Na3VO4) as a positive control inhibitor[1]
-
Biomol Green reagent for phosphate detection[3]
-
384-well clear microtiter plates[1]
-
Dispense 4 µL of 100 µM compounds in 10% DMSO into the wells of a 384-well plate.
-
Add 4 µL of 10% DMSO to negative control wells and 4 µL of 45 mM Na3VO4 to positive control wells.
-
Add 8 µL of HePTP working solution (containing 6.875 nM HePTP in assay buffer) to all wells.
-
Initiate the reaction by adding 8 µL of pNPP working solution to all wells.
-
The final reaction concentrations are: 20 mM Bis-Tris (pH 6.0), 1.0 mM DTT, 0.005% Tween 20, 2.75 nM HePTP, 0.4 mM pNPP, and 20 µM of the test compound in 2% DMSO.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the amount of phosphate produced by adding Biomol Green reagent.
-
Read the absorbance at 620-650 nm.
-
Calculate the percent inhibition relative to the controls.
HePTP Inhibition Assay (Fluorometric - OMFP)
This confirmatory and secondary assay provides a more sensitive measurement of HePTP inhibition.
Objective: To determine the IC50 values of HePTP inhibitors using the fluorogenic substrate O-methyl fluorescein (B123965) phosphate (OMFP).
Materials:
-
HePTP enzyme
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0), 150 mM NaCl, 1 mM DTT, and 0.005% Tween-20[4]
-
OMFP substrate
-
Test compounds serially diluted in DMSO
-
384-well black microtiter plates
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add HePTP enzyme to the wells. The final concentration of HePTP is typically in the low nanomolar range (e.g., 6.25 nM)[4].
-
Initiate the reaction by adding the OMFP substrate (e.g., 0.3 mM final concentration)[4].
-
The total assay volume is typically 20 µL[4].
-
Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
The initial reaction rates are determined by linear regression.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
Signaling Pathway and Mechanism of Action
Hematopoietic Protein Tyrosine Phosphatase (HePTP) is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in hematopoietic cells. Specifically, HePTP dephosphorylates and inactivates the MAP kinases ERK and p38. By inhibiting HePTP, this compound is expected to increase the phosphorylation and activity of ERK and p38, thereby modulating downstream cellular processes.
Caption: HePTP negatively regulates the MAPK pathway by dephosphorylating ERK and p38.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing HePTP inhibitors like this compound follows a structured workflow, from initial screening to detailed kinetic analysis.
References
- 1. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of ML120 Analog 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML120 analog 1 is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-receptor Type 7 (PTPN7).[1] HePTP is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting and dephosphorylating Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38. By inhibiting HePTP, this compound can modulate MAPK signaling, a pathway crucial in cell proliferation, differentiation, and apoptosis. This makes this compound a valuable tool for studying cellular signaling and a potential starting point for the development of therapeutics for diseases where this pathway is dysregulated, such as in certain hematopoietic malignancies.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of HePTP. The protocols cover biochemical assays for primary screening and confirmatory dose-response studies, as well as cell-based assays to assess target engagement and cellular toxicity.
Mechanism of Action
This compound functions as a competitive inhibitor of HePTP, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. This leads to a sustained phosphorylation and activation of ERK1/2 and p38, thereby amplifying downstream signaling events.
Data Presentation
Biochemical Potency and Selectivity of this compound
The following table summarizes the inhibitory activity of this compound (PubChem CID: 3266419) against HePTP and other related phosphatases. This data is crucial for designing experiments and interpreting results.
| Compound | Target Phosphatase | Assay Type | IC50 (µM) | Ki (µM) | PubChem CID |
| This compound | HePTP (PTPN7) | Fluorescence-based | 1.1 ± 0.4 | 0.69 | 3266419 |
| This compound | VHR (DUSP3) | Fluorescence-based | 12 ± 12 | Not Determined | 3266419 |
| This compound | MKP-3 (DUSP6) | Fluorescence-based | 42 ± 49 | Not Determined | 3266419 |
Data sourced from PubChem BioAssay AID: 2085.[2]
Signaling Pathway
The diagram below illustrates the role of HePTP in the MAPK signaling pathway and the mechanism of action of this compound.
References
Application Notes and Protocols for Studying T-Cell Receptor Signaling with MLN120B
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This triggers a complex intracellular signaling cascade, culminating in T-cell proliferation, differentiation, and cytokine production. A key downstream effector of TCR signaling is the activation of the transcription factor NF-κB, which is crucial for the expression of many genes involved in the T-cell response. The inhibitor of κB kinase β (IKKβ) is a critical component in the canonical pathway leading to NF-κB activation.
MLN120B (also known as ML120B) is a potent, selective, and ATP-competitive inhibitor of IKKβ. By targeting IKKβ, MLN120B allows for the specific investigation of the role of the NF-κB pathway in T-cell activation and function. These application notes provide a comprehensive guide for utilizing MLN120B as a tool to dissect the downstream events of TCR signaling.
Mechanism of Action
Upon TCR and CD28 co-stimulation, a signaling cascade involving Lck, ZAP-70, and PLCγ1 leads to the activation of Protein Kinase C-θ (PKC-θ). PKC-θ then phosphorylates CARMA1, inducing the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[1] This complex recruits and activates the IKK complex, which includes IKKβ. Activated IKKβ phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like IL-2.[2] MLN120B specifically inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking NF-κB nuclear translocation and subsequent gene expression.[3]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IKKβ IC50 | Recombinant Human | 45 nM | N/A |
| Growth Inhibition (as a percentage of control) | Multiple Myeloma Cell Lines | 25% to 90% (dose-dependent) | [3] |
| Inhibition of IκBα phosphorylation | MM.1S cells (TNF-α stimulated) | Dose-dependent, significant at 1.25-20 µM | [4] |
| Inhibition of IL-6 Secretion | Bone Marrow Stromal Cells | 70% to 80% | [3] |
Note: The effective concentration of MLN120B for inhibiting T-cell functions should be empirically determined for the specific cell type and assay conditions. Based on the available data, a starting concentration range of 1-20 µM is recommended for cellular assays.
Mandatory Visualizations
Caption: TCR signaling cascade leading to NF-κB activation and the inhibitory action of MLN120B.
Caption: Workflow for Western blot analysis of TCR signaling proteins.
Caption: Workflow for cytokine release assay using ELISA.
Experimental Protocols
Protocol 1: Western Blot Analysis of IκBα Phosphorylation
This protocol details the steps to assess the effect of MLN120B on the phosphorylation and degradation of IκBα, a direct downstream target of IKKβ, in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
MLN120B (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3 or UCHT1)
-
Anti-CD28 antibody
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of MLN120B (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the effect of MLN120B on TCR-induced calcium flux, an early event in T-cell activation that occurs upstream of IKKβ. As MLN120B targets a downstream component, it is not expected to directly inhibit calcium mobilization. This assay can serve as a negative control to demonstrate the specificity of MLN120B's action.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
MLN120B (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3 or UCHT1)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest Jurkat T-cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 1-2.5 mM probenecid.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS and plate them in a 96-well black, clear-bottom plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of MLN120B or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 30-60 seconds.
-
Using the instrument's injector, add anti-CD3 antibody to the wells to stimulate the cells.
-
Continue to record the fluorescence signal for at least 3-5 minutes.
-
Protocol 3: Cytokine Release Assay (ELISA)
This protocol quantifies the production of IL-2, an NF-κB-dependent cytokine, by Jurkat T-cells following TCR stimulation and treatment with MLN120B.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
MLN120B (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3 or UCHT1)
-
Anti-CD28 antibody
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat T-cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of MLN120B or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies. For optimal stimulation, antibodies can be plate-bound or used in solution with a cross-linking secondary antibody.
-
Incubate the cells for 16-24 hours at 37°C.
-
-
ELISA:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IL-2 in each sample using a standard curve generated from recombinant IL-2.
-
Determine the dose-dependent effect of MLN120B on IL-2 production.
-
Conclusion
MLN120B is a valuable pharmacological tool for elucidating the role of the IKKβ-NF-κB signaling axis in the context of T-cell receptor activation. The protocols provided herein offer a framework for investigating the impact of IKKβ inhibition on key T-cell functions, including intracellular signaling, calcium mobilization, and cytokine production. By employing these methods, researchers can gain deeper insights into the complex regulatory networks governing T-cell immunity and explore the therapeutic potential of targeting this pathway in various disease models.
References
Application of ML120 Analog 1 in Immunology Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML120 analog 1 is a potent and selective competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HePTP, this compound enhances and prolongs the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways. This activity makes it a valuable research tool for studying T-cell activation, immune response modulation, and for investigating the therapeutic potential of targeting HePTP in various immunological and hematological disorders.
Mechanism of Action
In hematopoietic cells, particularly T lymphocytes, HePTP plays a crucial role in dephosphorylating and thereby inactivating the MAP kinases ERK1/2 and p38. Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK1/2 and p38. Activated ERK and p38 then translocate to the nucleus to regulate the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production. HePTP acts as a brake on this signaling pathway by removing the activating phosphate (B84403) groups from ERK and p38, thus dampening the T-cell response.
This compound, by inhibiting HePTP, removes this braking mechanism. This results in a sustained and augmented phosphorylation of ERK1/2 and p38, leading to an amplified downstream signaling cascade and a more robust T-cell activation.
Signaling Pathway Diagram
Caption: Inhibition of HePTP by this compound enhances T-cell signaling.
Quantitative Data Summary
| Parameter | Value | Target | Cell Line/System | Reference |
| Ki | 0.69 µM | HePTP | In vitro enzyme assay | [1] |
| IC50 | 1.8 µM | HePTP | In vitro enzyme assay | [2] |
| IC50 | >25-fold higher than HePTP | MKP-3 | In vitro enzyme assay | [1] |
| Effect on pERK1/2 | 22.0 ± 2.5% increase (basal) | ERK1/2 phosphorylation | Jurkat T cells (4 µM) | [1] |
| Effect on pp38 | 55.0 ± 5.8% increase (basal) | p38 phosphorylation | Jurkat T cells (4 µM) | [1] |
Experimental Protocols
Protocol 1: In Vitro HePTP Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against recombinant HePTP in a biochemical assay.
Materials:
-
Recombinant human HePTP
-
This compound
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20
-
Substrate: p-nitrophenyl phosphate (pNPP) or O-methylfluorescein phosphate (OMFP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 70 µL of Assay Buffer containing recombinant HePTP to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate (pNPP or OMFP) to each well.
-
Immediately measure the absorbance (for pNPP at 405 nm) or fluorescence (for OMFP) at regular intervals using a microplate reader.
-
Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Analysis of ERK1/2 and p38 Phosphorylation in Jurkat T-cells
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of ERK1/2 and p38 in a human T-cell line.
Materials:
-
Jurkat T-cells
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell stimulator: Anti-CD3 antibody (e.g., OKT3)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 106 cells/mL.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 4 µM) or DMSO for 45 minutes at 37°C.
-
Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1 µg/mL) for 5-10 minutes at 37°C.
-
Terminate the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using the primary and secondary antibodies to detect the phosphorylated and total levels of ERK1/2 and p38.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Experimental Workflow Diagram
Caption: Workflow for analyzing MAPK phosphorylation in T-cells.
Applications in Immunological Research
-
Studying T-cell Activation Dynamics: this compound can be used to dissect the role of sustained MAPK signaling in T-cell fate decisions, such as proliferation, anergy, and differentiation into effector or memory cells.
-
Enhancing Anti-tumor Immunity: By augmenting T-cell activation, this compound could be investigated as a potential adjuvant in cancer immunotherapy to boost the efficacy of CAR-T cells or immune checkpoint inhibitors.
-
Modulating Inflammatory Responses: The role of HePTP in regulating inflammatory cytokine production can be explored using this compound in models of autoimmune diseases and other inflammatory conditions.
-
Drug Discovery: As a well-characterized HePTP inhibitor, this compound serves as a valuable tool compound for validating HePTP as a therapeutic target and for the development of more potent and specific inhibitors.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions.
References
Application Notes and Protocols: ML120 as a Probe for HePTP Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-receptor Type 7 (PTPN7), is a critical regulator of signal transduction in hematopoietic cells.[1][2] Primarily expressed in hematopoietic tissues, HePTP plays a key role in modulating the mitogen-activated protein kinase (MAPK) signaling pathway by dephosphorylating and inactivating Extracellular signal-regulated kinases (ERK) and p38 MAP kinases.[2][3][4][5] Dysregulation of HePTP has been implicated in various hematological malignancies, including acute myeloid leukemia and the preleukemic disorder myelodysplastic syndrome, making it an attractive target for therapeutic intervention.[2][6]
ML120 (also known as CID 4302116) is a potent and selective small-molecule inhibitor of HePTP.[2][6] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of HePTP. This document provides detailed application notes and protocols for utilizing ML120 to investigate HePTP function in various experimental settings. ML120 is thought to directly target the active site of HePTP, and it does not exhibit time-dependent inhibition.[2][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ML120 (CID 4302116)
| Target Phosphatase | IC50 (µM) | Selectivity vs. HePTP |
| HePTP | 0.21 | - |
| VHR | 4.1 | 19.5-fold |
| MKP-3 | 8.8 | 42-fold |
| PTP1B | ~0.9 | 4.3-fold |
| SHP2 | ~0.86 | 4.1-fold |
| TCPTP | ~0.55 | 2.6-fold |
| Lyp | ~0.29 | 1.4-fold |
| CD45 | ~1.85 | 8.8-fold |
| LAR | >10.5 | >50-fold |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[7][8]
Signaling Pathway Diagram
References
- 1. The role of phosphotyrosine phosphatases in haematopoietic cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hematopoietic Protein Tyrosine Phosphatase Suppresses Extracellular Stimulus-Regulated Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of TRPC4/C5 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channel antagonists. These channels are non-selective cation channels involved in a variety of physiological processes, and their modulation is a promising area of drug discovery for numerous therapeutic areas.
Introduction to TRPC4 and TRPC5 Channels
TRPC4 and TRPC5 are members of the TRP channel family, sharing 65% amino acid sequence identity. They can form both homomeric and heteromeric channels, including with TRPC1.[1][2][3] These channels are predominantly expressed in the nervous system, smooth muscle, and endothelium.[3][4][5][6] Their activation is linked to G-protein coupled receptors (GPCRs) that signal through Gαq/11 and Gαi/o proteins, as well as receptor tyrosine kinases, leading to the activation of phospholipase C (PLC).[1][4][5][7] This signaling cascade results in calcium influx and cellular depolarization, influencing processes such as neuronal excitability, smooth muscle contraction, and endothelial permeability.[1][3][6][7]
Therapeutic Potential of TRPC4/C5 Antagonism
The involvement of TRPC4/C5 channels in various pathophysiological processes has made them attractive targets for drug development. Key areas of investigation include:
-
Neurological and Psychiatric Disorders: TRPC4 and TRPC5 are implicated in fear, anxiety, and depression.[7][8][9][10] Antagonists have shown anxiolytic and antidepressant-like effects in preclinical models.[7][8][9]
-
Pain: These channels are expressed in pain pathways, and their inhibition has been shown to alleviate visceral and neuropathic pain.[2][11]
-
Cardiovascular Diseases: TRPC4/C5 channels are involved in regulating vascular tone and may play a role in cardiac hypertrophy and hypertension.[12][13]
-
Fibrosis: Emerging evidence suggests a role for TRP channels, including TRPC subtypes, in the pathogenesis of fibrosis, presenting a potential therapeutic avenue.[14][15][16]
Featured TRPC4/C5 Antagonists
Several small-molecule antagonists targeting TRPC4/C5 channels have been developed and characterized. The table below summarizes the quantitative data for some of the most cited compounds.
| Compound | Target(s) | IC50 | Assay Method | Cell Line | Notes | Reference(s) |
| ML204 | TRPC4/C5 | ~1 µM (TRPC4) | Fluorescence Ca2+ influx | HEK293 | First potent and selective small-molecule inhibitor described. | [2][5][17] |
| 2.9 - 3.55 µM (TRPC4) | Whole-cell patch clamp | HEK293 | [17] | |||
| TRPC1/4 | 58 µM | Whole-cell patch clamp | HEK293 | Shows lower potency on heteromeric channels. | [18] | |
| HC-070 | TRPC4/C5 | 1-6 nM (TRPC4) | Whole-cell patch clamp | T-Rex-293-hTRPC4β | Highly potent and selective nanomolar inhibitor. | [2] |
| M084 | TRPC4/C5 | 3.7 µM (TRPC4) | Fluorescence Ca2+ assay | - | [8][19] | |
| 10.3 µM (TRPC4) | Fluorescence membrane potential assay | - | [8][19] | |||
| 8.2 µM (TRPC5) | Fluorescence membrane potential assay | - | [8][19] | |||
| BI 1358894 | TRPC4/C5 | Not specified | - | - | Advanced to Phase 1 clinical trials for CNS disorders. | [7][10] |
| Pico145 | TRPC1/4/5 | Picomolar range | - | - | Valuable chemical probe for functional studies. | |
| GFB-8438 | TRPC4/C5 | Potent inhibitor | - | - | Favorable physicochemical properties. |
Signaling Pathways and Experimental Workflows
TRPC4/C5 Activation Signaling Pathway
TRPC4 and TRPC5 channels are typically activated downstream of GPCRs and receptor tyrosine kinases. The canonical pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While TRPC3/6/7 are directly activated by DAG, the mechanism for TRPC4/5 is less clear, with evidence suggesting a role for relief of PIP2 inhibition.[4][20] IP3 can also lead to the release of calcium from intracellular stores, which can further modulate channel activity.[7]
Caption: GPCR-mediated activation of TRPC4/C5 channels.
Experimental Workflow for Screening TRPC4/C5 Antagonists
A common workflow for identifying and characterizing TRPC4/C5 antagonists involves a multi-step process, starting with high-throughput screening followed by more detailed electrophysiological validation.
Caption: Workflow for TRPC4/C5 antagonist discovery.
Experimental Protocols
Protocol 1: In Vitro Antagonist Potency Assessment using a Fluorescence-Based Calcium Assay
This protocol is adapted from methods used in high-throughput screening to identify TRPC4/C5 inhibitors.[6][17][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TRPC4/C5 channels.
Materials:
-
HEK293 cell line stably co-expressing human TRPC4 or TRPC5 and a relevant GPCR (e.g., µ-opioid receptor).[6][17]
-
Cell culture medium (e.g., DMEM) with supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GPCR agonist (e.g., DAMGO for µ-opioid receptor).
-
Test compound stock solution.
-
Assay buffer (e.g., HBSS).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling.
Procedure:
-
Cell Plating: Seed the stable HEK293 cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 10-20 minutes).
-
Channel Activation and Data Acquisition:
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add the GPCR agonist at a concentration that elicits a maximal or near-maximal response (EC80-EC100).
-
Continue recording the fluorescence signal until it peaks and returns to baseline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Electrophysiological Validation of TRPC4/C5 Antagonists using Whole-Cell Patch-Clamp
This protocol provides a method for directly measuring the effect of antagonists on TRPC4/C5 channel currents.[2][17]
Objective: To confirm the inhibitory activity and determine the IC50 of a test compound on TRPC4/C5 currents.
Materials:
-
HEK293 cells transiently or stably expressing the TRPC4 or TRPC5 channel.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): e.g., 140 Cs-aspartate, 10 HEPES, 10 BAPTA, 1 MgCl2, pH 7.2.
-
Channel activator: GPCR agonist (e.g., carbachol (B1668302) for muscarinic receptors) or intracellular dialysis with GTPγS.[17]
-
Test compound.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and electrophysiology.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of 0 mV or -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit channel currents.
-
-
Channel Activation:
-
Activate the TRPC4/C5 channels by applying the GPCR agonist to the external solution or by including GTPγS in the internal solution to activate G-proteins.
-
Record the baseline current after channel activation.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) in the presence of different compound concentrations.
-
Normalize the current to the baseline activated current.
-
Plot the normalized current against the logarithm of the compound concentration and fit to determine the IC50.
-
Protocol 3: In Vivo Assessment of TRPC4/C5 Antagonists in a Mouse Model of Anxiety (Elevated Plus Maze)
This protocol is based on studies demonstrating the anxiolytic effects of TRPC4/C5 inhibitors.[8][9][22]
Objective: To evaluate the anxiolytic-like effects of a TRPC4/C5 antagonist in mice.
Materials:
-
Male C57BL/6 mice.
-
Elevated plus maze (EPM) apparatus.
-
Test compound and vehicle.
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the test compound (e.g., via intraperitoneal injection) at various doses.
-
Administer the vehicle to the control group and the positive control to another group.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to take effect.
-
-
EPM Test:
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Analysis:
-
Use video tracking software or manual scoring to analyze the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
-
Conclusion
The study of TRPC4 and TRPC5 antagonists is a rapidly evolving field with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to investigate the roles of these channels in various physiological and pathological contexts and to advance the development of novel therapeutics targeting this important ion channel subfamily. It is important to note that the pharmacological properties of antagonists can differ between homomeric and heteromeric TRPC channels, a factor that should be considered in experimental design and data interpretation.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved Gating Elements in TRPC4 and TRPC5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice | PLOS One [journals.plos.org]
- 10. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. imrpress.com [imrpress.com]
- 14. The role of TRP channels in lung fibrosis: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Alleviates Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of TRPC6 channels ameliorates renal fibrosis and contributes to renal protection by soluble klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treasure troves of pharmacological tools to study transient receptor potential canonical 1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological Differences between Native Homomeric Transient Receptor Potential Canonical Type 4 Channels and Heteromeric Transient Receptor Potential Canonical Type 1/4 Channels in Lateral Septal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of IRE1α RNase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating analogs of IRE1α inhibitors, a class of molecules with therapeutic potential in a range of diseases driven by endoplasmic reticulum (ER) stress. Due to the limited public data on ML120, a PTPN7 inhibitor, this document focuses on a well-characterized class of signaling pathway inhibitors, the Kinase-Inhibiting RNase Attenuators (KIRAs), which target the IRE1α pathway of the Unfolded Protein Response (UPR).
Introduction to the IRE1α Signaling Pathway
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). The UPR has three main branches, initiated by the sensors IRE1α, PERK, and ATF6.[1][2]
Inositol-requiring enzyme 1α (IRE1α) is a unique bifunctional enzyme with both a kinase and an endoribonuclease (RNase) domain.[2][3] Under ER stress, IRE1α oligomerizes and autophosphorylates, which activates its RNase domain. This activation has two key consequences:
-
Adaptive Signaling: IRE1α unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
-
Apoptotic Signaling: Under prolonged or severe ER stress, the RNase activity of IRE1α becomes hyperactivated, leading to the degradation of numerous ER-localized mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). This "terminal UPR" shifts the cellular response from adaptation to apoptosis.[3][4]
Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for diseases characterized by chronic ER stress, including metabolic disorders, neurodegenerative diseases, inflammatory conditions, and cancer.[5][6]
Kinase-Inhibiting RNase Attenuators (KIRAs)
KIRAs are allosteric inhibitors that bind to the ATP-binding pocket of the IRE1α kinase domain. By stabilizing the kinase in an inactive conformation, they prevent the oligomerization required for RNase hyperactivation.[4][7] This mechanism selectively attenuates the pro-apoptotic RIDD activity while preserving the adaptive XBP1 splicing, thereby promoting cell survival. Several analogs, such as KIRA6, KIRA7, and KIRA8, have been developed and tested in various preclinical in vivo models.[5][7][8]
In Vivo Models and Experimental Design
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of IRE1α inhibitors. The choice depends on the pathological condition being studied. Below are examples of well-established models.
Akita Mouse Model of Diabetes
The Akita mouse (Ins2+/Akita) carries a spontaneous mutation in the insulin (B600854) 2 gene, leading to proinsulin misfolding, chronic ER stress in pancreatic β-cells, and subsequent β-cell death and hyperglycemia.[7] This model is ideal for testing the cytoprotective effects of IRE1α inhibitors on β-cells.
Bleomycin-Induced Pulmonary Fibrosis Model
Intratracheal or systemic administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury and inflammation, followed by a fibrotic phase characterized by excessive collagen deposition.[5][9][10] This model is widely used to study idiopathic pulmonary fibrosis (IPF), a disease where ER stress in alveolar epithelial cells is implicated.[5] It can be used to test compounds in both a prevention and a treatment (reversal) regimen.[2]
Xenograft Cancer Models
Human cancer cell lines can be implanted subcutaneously or orthotopically into immunodeficient mice to evaluate the anti-tumor efficacy of novel compounds.[11] IRE1α inhibitors have been tested in models of multiple myeloma and other cancers where the UPR is known to support tumor survival and growth.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative IRE1α inhibitors from in vivo studies.
Table 1: Pharmacokinetic Parameters of KIRA6 in BALB/c Mice [4][7]
| Parameter | Value | Unit | Administration |
| Dose | 10 | mg/kg | Intraperitoneal (i.p.) |
| Cmax | 3.3 | µM | - |
| t1/2 | 3.90 | hours | - |
| AUC (0-24h) | 14.3 | µM*h | - |
| Clearance | 22.4 | mL/min/kg | - |
Table 2: In Vivo Efficacy and Dosing of KIRA Analogs in Disease Models
| Compound | Disease Model | Animal | Dose & Route | Dosing Schedule | Key Finding | Reference |
| KIRA6 | Diabetes | Akita Mouse | 5 mg/kg, i.p. | Daily for 33-37 days | Reduced hyperglycemia and preserved β-cell function. | [7][12][13] |
| KIRA6 | Retinal Degeneration | P23H Rat | 10 µM (final vitreal) | Single intravitreal injection | Preserved photoreceptor functional viability. | [4] |
| KIRA7 | Pulmonary Fibrosis (Reversal) | C57BL/6 Mouse | Not specified | Daily for 2 weeks, starting 14 days post-bleomycin | Promoted reversal of established fibrosis. | [2][5] |
| KIRA8 | Nonalcoholic Steatohepatitis (NASH) | Mouse Model | Not specified | Not specified | Attenuated NASH pathogenesis. | [8] |
| KIRA8 | Diabetes | Akita Mouse | 50 mg/kg, i.p. | Daily | Significantly reduced hyperglycemia. | [3] |
Diagrams of Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: KIRA Analog Formulation for In Vivo Use
This protocol describes the preparation of a stock solution and a dosing formulation for systemic administration of KIRA analogs, based on common practices for poorly soluble small molecules.
Materials:
-
KIRA analog (e.g., KIRA6) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Saline, sterile
-
Sterile conical tubes and syringes
Procedure:
-
Prepare Stock Solution (Optional but recommended):
-
Accurately weigh the KIRA analog powder.
-
Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[4]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary. Store aliquots at -80°C.
-
-
Prepare Dosing Formulation (Freshly on the day of use):
-
The final formulation should be a co-solvent mixture. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (by volume).[12]
-
Calculation Example (for a 5 mg/kg dose in a 25g mouse with 10 mL/kg injection volume):
-
Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Injection volume: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration: 0.125 mg / 0.25 mL = 0.5 mg/mL
-
-
Step-by-step preparation (for 1 mL total volume): a. Add 100 µL of DMSO to a sterile tube. If using a stock solution, calculate the required volume and adjust the pure DMSO volume accordingly. b. Add the required amount of KIRA analog powder or stock solution to the DMSO and mix until fully dissolved. c. Add 400 µL of PEG300. Mix thoroughly by vortexing. d. Add 50 µL of Tween-80. Mix thoroughly. The solution may become viscous. e. Slowly add 450 µL of sterile saline while vortexing to prevent precipitation. f. Visually inspect the final solution for any precipitates. If present, gentle warming (to 37°C) and sonication can aid dissolution. The final solution should be clear.
-
-
Administration:
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection) using an appropriate gauge needle and syringe.
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Reversal Model
This protocol outlines the procedure for inducing pulmonary fibrosis in mice and subsequently treating them with an IRE1α inhibitor to assess therapeutic efficacy on established fibrosis.[2][5]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
KIRA analog formulation (see Protocol 6.1)
-
Vehicle control formulation (see Protocol 6.1, without the drug)
Procedure:
-
Acclimatization (Day -7 to -1):
-
House mice in a controlled environment with unrestricted access to food and water for at least one week before the experiment.
-
-
Induction of Fibrosis (Day 0):
-
Anesthetize a mouse.
-
Place the mouse in a supine position on an angled board.
-
Expose the trachea via a small midline cervical incision.
-
Using a 27-30 gauge needle, carefully instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline directly into the trachea.
-
A control group should receive 50 µL of sterile saline only.
-
Close the incision with sutures or wound clips.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Fibrosis Development (Day 1 to 14):
-
Monitor the animals daily for weight loss, signs of distress, and general health. Animals typically lose weight for the first 7-10 days before recovering.
-
-
Therapeutic Intervention (Day 14 to 28):
-
Randomize the bleomycin-treated mice into two groups: Vehicle control and KIRA analog treatment.
-
Administer the KIRA analog (e.g., KIRA7 or KIRA8) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Continue daily dosing for 14 consecutive days.
-
-
Endpoint Analysis (Day 28):
-
Euthanize mice by an approved method.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts if required.
-
Perfuse the lungs with saline and harvest them.
-
The right lung lobes can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
-
The left lung lobe should be inflated with and fixed in 10% neutral buffered formalin for 24 hours for histological analysis.
-
-
-
Outcome Measures:
-
Histology: Embed the fixed left lung in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring method.[9]
-
Collagen Quantification: Homogenize a portion of the right lung and measure the total collagen content using a hydroxyproline assay.[9]
-
Gene Expression: Extract RNA from a portion of the right lung and perform qRT-PCR to measure the expression of profibrotic genes such as Col1a1 (Collagen 1A1) and Fn1 (Fibronectin).
-
Target Engagement (Western Blot): Extract protein from lung homogenates to measure the levels of UPR markers like XBP1s, ATF4, and CHOP to confirm that the drug is modulating the target pathway in vivo.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IRE1 Inhibitor IV, KIRA6 [sigmaaldrich.com]
- 8. KIRA8 attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KIRA6 | IRE1 | TargetMol [targetmol.com]
Application Notes and Protocols for ML314 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a novel, brain-penetrant, non-peptidic small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, ML314 selectively activates the β-arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.[1][3] This unique pharmacological profile makes ML314 a valuable tool for investigating the therapeutic potential of biased agonism at the NTR1 receptor, particularly in the context of central nervous system disorders such as methamphetamine abuse.[3][4]
Data Presentation
In Vivo Efficacy of ML314 in Rodent Models
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Dopamine Transporter Knockout Mice | Intraperitoneal (i.p.) | 20 mg/kg | Attenuation of amphetamine-like hyperlocomotion | [5] |
| C57BL/6J Mice (Methamphetamine-induced hyperlocomotion) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Attenuation of methamphetamine-induced hyperlocomotion | [5] |
| C57BL/6J Mice (Methamphetamine-associated conditioned place preference) | Intraperitoneal (i.p.) | 20 mg/kg | Reduction of methamphetamine-associated conditioned place preference | [5] |
| Rats (Methamphetamine self-administration) | Intraperitoneal (i.p.) | 30 mg/kg | Blockade of methamphetamine self-administration | [5] |
Physicochemical Properties of ML314
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₄O₃ | [6] |
| Molecular Weight | 420.5 g/mol | [6] |
| Purity | >98% | [6] |
| Solubility | Soluble in DMSO | [6] |
Signaling Pathway
ML314 exhibits biased agonism at the NTR1 receptor. Upon binding, it induces a conformational change that favors the recruitment and activation of β-arrestin, while not productively coupling to the Gq protein. This selective activation of the β-arrestin pathway initiates a distinct downstream signaling cascade compared to the endogenous ligand, neurotensin.
Experimental Protocols
Protocol 1: Formulation of ML314 for Intraperitoneal (i.p.) Injection in Mice
Objective: To prepare a solution of ML314 suitable for intraperitoneal administration in mice.
Materials:
-
ML314 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of ML314 in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g, a 2.5 mg/mL solution is needed.[6]
-
Prepare the vehicle solution. In a sterile microcentrifuge tube, mix the following components in the specified order, ensuring thorough mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Sterile saline[5]
-
-
Dissolve ML314 in the vehicle. Add the appropriate volume of the prepared vehicle to the pre-weighed ML314 powder to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortex the solution thoroughly until it becomes a homogenous suspension.[6] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[7]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer the prepared ML314 solution to mice via intraperitoneal injection.
Materials:
-
Prepared ML314 solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Restrain the mouse. Use a proper scruffing technique to securely immobilize the head and body.
-
Position the mouse. Tilt the mouse's head slightly downwards to move the abdominal organs cranially.
-
Identify the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle. With the bevel facing up, insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]
-
Aspirate. Gently pull back the plunger to ensure that no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions for at least 15-30 minutes post-injection.
Protocol 3: Methamphetamine-Induced Hyperlocomotion Assay
Objective: To evaluate the effect of ML314 on methamphetamine-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6J mice
-
Prepared ML314 solution
-
Methamphetamine solution (in sterile saline)
-
Vehicle control solution
-
Open-field activity chambers
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes. Then, place each mouse in an open-field activity chamber for a 30-minute habituation period.[6]
-
Drug Administration:
-
Following habituation, administer either the vehicle or ML314 (10, 20, or 30 mg/kg, i.p.).[6]
-
Return the mice to their home cages.
-
-
Methamphetamine Challenge: After a 15-minute pretreatment period, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline to the mice.[5]
-
Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, ambulatory time) for 60-120 minutes.[6]
-
Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Disclaimer
This document is intended for research use only. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are for guidance and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ML314: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols: Measuring HePTP Activity with ML120 Analog 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for measuring the activity of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as PTPN7, using the specific inhibitor ML120 analog 1. HePTP is a critical negative regulator of the MAPK signaling pathway, specifically dephosphorylating and inactivating ERK1/2 and p38 kinases.[1][2] Its role in hematopoietic cells makes it a target of interest for therapeutic development, particularly in the context of hematological malignancies.[1][3]
This compound (also referred to as compound 1) is a competitive inhibitor of HePTP, making it a valuable tool for studying the phosphatase's function and for validating its inhibition in drug discovery workflows.[1][4] This document outlines both biochemical and cell-based assays to characterize the inhibitory activity of this compound.
HePTP Signaling Pathway
HePTP plays a crucial role in downregulating T-cell receptor (TCR) signaling by acting on the MAP kinase cascade.[1][5] Upon TCR activation, a signaling cascade leads to the phosphorylation and activation of ERK1/2 and p38 MAP kinases. HePTP, through its N-terminal kinase interaction motif (KIM), specifically binds to and dephosphorylates the phosphotyrosine residues in the activation loop of these kinases, thus terminating their activity.[1][6][7] Inhibition of HePTP by compounds like this compound is expected to augment and prolong the activation of ERK1/2 and p38.[1]
Caption: HePTP negatively regulates the MAPK pathway by dephosphorylating ERK1/2 and p38.
Quantitative Data Summary
The inhibitory activity of this compound against HePTP and its selectivity over other phosphatases can be quantified. The following table summarizes key inhibitory concentrations (IC50) and the Michaelis-Menten constant (Km) for a common substrate.
| Parameter | Value | Phosphatase | Substrate | Reference |
| IC50 | 0.21 µM | HePTP | pNPP | [1] |
| Ki | 0.69 µM | HePTP | - | [4] |
| Selectivity | 25-fold | HePTP vs. MKP-3 | OMFP | [1] |
| Selectivity | 5-fold | HePTP vs. PTP-SL, SHP2, TCPTP | OMFP | [1] |
| Selectivity | 8-fold | HePTP vs. PTP1B | OMFP | [1] |
Experimental Protocols
Biochemical Assay for HePTP Inhibition using a Chromogenic Substrate
This protocol describes a high-throughput screening (HTS) compatible assay to measure the direct inhibition of HePTP by this compound using the generic phosphatase substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).[1][8]
Experimental Workflow:
Caption: Workflow for the pNPP-based HePTP biochemical assay.
Materials:
-
HePTP enzyme (e.g., recombinant human HePTP)
-
This compound
-
para-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0), 0.005% Tween-20, 1 mM DTT[8]
-
Stop Solution: 0.1 M NaOH[8]
-
384-well clear microplates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound in 10% DMSO.
-
To the wells of a 384-well plate, add 4 µL of the compound dilutions. For controls, add 4 µL of 10% DMSO (negative control) or a known inhibitor like sodium orthovanadate (positive control).[8]
-
Add 8 µL of a 2.5x pNPP solution in water to all wells.[8]
-
Initiate the reaction by adding 8 µL of a 2.5x HePTP enzyme solution in 2.5x assay buffer to all wells.[8] The final concentration of HePTP should be determined empirically but is typically in the low nanomolar range (e.g., 2.7 nM).[8]
-
Briefly centrifuge the plates to mix.
-
Incubate the reaction at room temperature for 60 minutes.[8]
-
Terminate the reaction by adding 40 µL of 0.1 M NaOH.[8]
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for HePTP Inhibition by Measuring ERK1/2 Phosphorylation
This protocol assesses the activity of this compound in a cellular context by measuring the phosphorylation status of ERK1/2, a direct substrate of HePTP, in Jurkat T-cells.[1] Inhibition of HePTP is expected to lead to an increase in ERK1/2 phosphorylation upon T-cell receptor stimulation.
Experimental Workflow:
Caption: Workflow for the cell-based phospho-ERK1/2 Western blot assay.
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-CD3 antibody (clone OKT3) for stimulation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat T-cells in appropriate media.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 45 minutes at 37°C.[1]
-
Stimulate the T-cell receptor by adding anti-CD3 antibody (OKT3) for 5 minutes.[1]
-
Immediately terminate the stimulation by adding ice-cold lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Perform densitometry to quantify the band intensities and determine the ratio of phosphorylated ERK1/2 to total ERK1/2. An increase in this ratio in the presence of this compound indicates HePTP inhibition.
These protocols provide a framework for the comprehensive evaluation of this compound as a HePTP inhibitor. The biochemical assay allows for direct measurement of enzyme inhibition and determination of potency, while the cell-based assay confirms target engagement and functional consequences in a physiologically relevant system.
References
- 1. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of substrate recognition by Hematopoietic Tyrosine Phosphatase (HePTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of substrate recognition by hematopoietic tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML277 (Analog of ML120) in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML277, an analog of ML120, is a potent and highly selective activator of the KCNQ1 (Kv7.1) voltage-gated potassium channel.[1][2] While not a direct modulator of calcium channels, its action on KCNQ1 provides a powerful tool for indirectly studying calcium signaling pathways that are dependent on cell membrane potential. Activation of KCNQ1 channels leads to an efflux of potassium ions (K+), causing membrane hyperpolarization. This change in membrane potential can, in turn, inhibit the activity of voltage-gated calcium channels (VGCCs), thereby reducing intracellular calcium influx.
These application notes provide an overview of ML277, its mechanism of action, and detailed protocols for its use in calcium imaging experiments to investigate the interplay between potassium channel activity and intracellular calcium dynamics.
Mechanism of Action
ML277 selectively binds to the KCNQ1 channel, enhancing its activation and slowing its deactivation.[3][4] This leads to an increased outward flow of K+ ions, which drives the cell's membrane potential to a more negative value (hyperpolarization). In excitable cells, such as neurons and cardiomyocytes, this hyperpolarization can decrease the likelihood of reaching the threshold required to open voltage-gated calcium channels. Consequently, calcium influx in response to a depolarizing stimulus is reduced.
Figure 1: Signaling pathway of ML277's indirect effect on calcium influx.
Applications
-
Studying Excitation-Contraction Coupling: In cardiomyocytes, investigate how enhancing K+ currents with ML277 modulates calcium transients and subsequent contractile force.
-
Neuroscience Research: Examine the role of KCNQ1 channels in regulating neuronal excitability and synaptic transmission by observing the downstream effects on presynaptic calcium influx and neurotransmitter release.
-
Drug Discovery: Screen for compounds that modulate VGCCs by using ML277 to establish a hyperpolarized baseline, thereby isolating the effects of test compounds on specific calcium channels.
-
Ion Channel Pathophysiology: Investigate cellular models of diseases involving KCNQ1 loss-of-function mutations (e.g., Long QT syndrome) and assess the potential of ML277 to restore normal calcium signaling dynamics.[4]
Quantitative Data
The following table summarizes the key pharmacological parameters of ML277.
| Parameter | Value | Cell Type / Assay | Reference |
| EC₅₀ | 260 nM | Automated Electrophysiology (IonWorks) | [1][2] |
| Selectivity | >100-fold vs. KCNQ2 | Automated Electrophysiology | [1][2] |
| Selectivity | >100-fold vs. KCNQ4 | Automated Electrophysiology | [1][2] |
| Selectivity | >100-fold vs. hERG | Automated Electrophysiology | [1] |
Experimental Protocols
Protocol 1: General Calcium Imaging Using Fluo-4 AM
This protocol describes how to measure the inhibitory effect of ML277 on depolarization-induced calcium influx in a cultured cell line (e.g., HEK293 cells expressing KCNQ1 and a VGCC, or primary neurons).
Materials:
-
Cells plated on glass-bottom imaging dishes
-
ML277 (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
High Potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Fluorescence microscope with an appropriate filter set for Fluo-4 (Excitation/Emission: ~494/506 nm)[7]
Workflow Diagram:
References
- 1. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 4. ML277 regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
ML120 analog 1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML120 analog 1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).[1] HePTP is a protein tyrosine phosphatase that negatively regulates the mitogen-activated protein kinase (MAPK) signaling pathways, specifically by dephosphorylating and inactivating ERK and p38 kinases.[2][3][4][5] By inhibiting HePTP, this compound can lead to increased and prolonged activation of the ERK and p38 pathways.[6]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1% DMSO, but it is always best to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: Solubility Issues" section below for detailed strategies to address this problem.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommendations & Remarks |
| Water / PBS | Insoluble / Very Sparingly Soluble | Not recommended for creating stock solutions. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent with DMSO to improve solubility in some cases. |
| Methanol | Sparingly Soluble | Can be considered as an alternative co-solvent. |
| Cell Culture Media | Insoluble / Prone to Precipitation | Direct dissolution is not recommended. Dilute from a high-concentration DMSO stock. |
Note: This data is based on the expected properties of a small molecule inhibitor of this class. Empirical testing is recommended.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.
Issue: Compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for In Vitro HePTP Inhibition Assay
This protocol is adapted from standard procedures for screening HePTP inhibitors.
-
Reagent Preparation:
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, and 0.0125% Tween-20.[3]
-
HePTP Working Solution: Dilute recombinant HePTP enzyme in the assay buffer to the desired final concentration (e.g., 5-10 nM).[3]
-
Substrate Solution: Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), in deionized water.[3]
-
This compound Dilutions: Perform serial dilutions of your this compound DMSO stock in 100% DMSO to create a concentration range for testing.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the HePTP working solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
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Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway
HePTP Signaling Pathway and Point of Inhibition by this compound
References
- 1. amsbio.com [amsbio.com]
- 2. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing ML120 analog 1 concentration for cell culture
Welcome to the technical support center for ML120 Analog 1. This resource provides detailed guidance and answers to frequently asked questions to help you successfully incorporate this compound into your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase X, which is a key component of the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and activation, leading to the downstream inhibition of transcription factor Y (TF-Y) and a subsequent decrease in the expression of anti-apoptotic genes.
Caption: Signaling pathway of this compound action.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, we recommend starting with a broad range of concentrations in a dose-response experiment to determine the optimal concentration for your specific experimental goals. A good starting point is a 10-point dilution series from 1 nM to 10 µM. Please refer to the table below for concentration ranges that have been effective in other common cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for long-term storage. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guide
Q1: I am not observing the expected phenotype (e.g., decreased cell viability) after treating my cells with this compound. What should I do?
A1: There are several potential reasons for a lack of effect:
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Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the IC50 value.
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Incorrect Drug Preparation: Ensure that the compound was dissolved and stored correctly. Repeated freeze-thaw cycles can degrade the compound.
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Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to the inhibition of the Kinase X pathway. Consider verifying the presence and activity of Kinase X in your cell line using techniques like Western blotting or an activity assay.
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Insufficient Incubation Time: The observed phenotype may require a longer incubation period to manifest. Try a time-course experiment (e.g., 24, 48, and 72 hours).
Q2: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?
A2: If you are observing excessive cytotoxicity, consider the following:
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Lower the Concentration Range: Your cell line may be particularly sensitive to this compound. Try a lower concentration range in your experiments.
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Reduce Incubation Time: Shorten the duration of the treatment to reduce the cytotoxic effects.
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Check for Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. If possible, use a rescue experiment or a secondary assay to confirm that the observed cytotoxicity is due to the inhibition of Kinase X.
-
Assess Serum Concentration: The concentration of serum in your cell culture medium can sometimes influence the efficacy of small molecules. Ensure you are using a consistent and appropriate serum concentration.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for IC50 determination of this compound.
Materials:
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Cells of interest
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Complete cell culture medium
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96-well cell culture plates
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This compound stock solution (10 mM in DMSO)
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Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound in complete medium.
-
Perform a serial dilution to generate a range of 2X concentrations. Include a vehicle control (DMSO only) at the same final concentration as in the treated wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells.
-
Include wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Various Cell Lines
| Cell Line | Cell Type | Typical IC50 Range | Recommended Concentration for Downstream Assays | Notes |
| MCF-7 | Human Breast Cancer | 50 - 200 nM | 250 - 500 nM | Highly sensitive. |
| A549 | Human Lung Carcinoma | 200 - 800 nM | 1 - 2 µM | Moderate sensitivity. |
| U-87 MG | Human Glioblastoma | 1 - 5 µM | 5 - 10 µM | Lower sensitivity. |
| HEK293 | Human Embryonic Kidney | > 10 µM | Not recommended | Generally resistant. |
Technical Support Center: Preventing Degradation of ML120 Analog 1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Hematopoietic Protein Tyrosine Phosphatase (HePTP) inhibitor, ML120 analog 1, in solution. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and integrity of their compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), with a reported inhibitory constant (Ki) of 0.69 μM.[1][2] HePTP is a negative regulator of the MAPK signaling pathway, specifically dephosphorylating and inactivating ERK and p38 kinases. By inhibiting HePTP, this compound can lead to sustained activation of these pathways.
Q2: What are the most common causes of small molecule inhibitor degradation in solution?
A2: The degradation of small molecule inhibitors in solution is primarily caused by:
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Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.
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Oxidation: Reaction with dissolved oxygen, which can be catalyzed by light, heat, or metal ions.
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Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.
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Temperature Instability: Accelerated degradation at higher temperatures.
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Improper Storage: Repeated freeze-thaw cycles and storage in suboptimal conditions can compromise compound integrity.
Q3: How can I tell if my this compound solution has degraded?
A3: Signs of degradation include a noticeable decrease in the expected biological activity, changes in the solution's color or clarity (e.g., precipitation), and the appearance of new peaks or a decrease in the parent compound's peak in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What is the recommended solvent for dissolving this compound?
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity
If you observe a significant reduction or complete loss of the expected inhibitory effect of this compound in your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Solution Instability (Precipitation, Color Change)
If you observe your this compound solution becoming cloudy, forming a precipitate, or changing color, it may indicate solubility issues or degradation.
Table 1: Troubleshooting Solution Instability
| Observation | Potential Cause | Recommended Action |
| Precipitate in stock solution (DMSO) | - Compound concentration is too high.- Water has been introduced into the DMSO. | - Gently warm the solution (e.g., 37°C water bath).- If precipitate remains, prepare a new stock at a lower concentration.- Always use anhydrous DMSO and keep the vial tightly sealed. |
| Precipitate in aqueous buffer | - Poor aqueous solubility ("crashing out").- Interaction with buffer components. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains non-toxic to cells.- Test different buffer formulations. |
| Color change | - Oxidation or other chemical degradation. | - Protect the solution from light.- Prepare fresh solutions and store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
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Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
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Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the solution in a 37°C water bath to ensure complete dissolution.
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Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials.
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Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound stability under various conditions.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways and Prevention
Without the explicit chemical structure of this compound, the following are hypothetical degradation pathways based on common moieties in small molecule inhibitors. The actual degradation will depend on the specific functional groups present.
Table 2: Hypothetical Degradation Pathways and Prevention Strategies
| Moiety (Hypothetical) | Potential Degradation Pathway | Prevention Strategy |
| Ester or Amide | Hydrolysis: Cleavage of the ester or amide bond, especially in acidic or basic aqueous solutions. | - Maintain the pH of the solution within a neutral range (pH 6-8).- Prepare fresh dilutions in aqueous buffers immediately before use. |
| Thiophene Ring | Oxidation: Formation of thiophene-S-oxides or other oxidized species, potentially leading to loss of activity. | - Store solutions protected from light.- Degas solvents and store under an inert atmosphere (argon or nitrogen).- Avoid contamination with metal ions. |
| Unsaturated Bonds | Photodegradation: Isomerization or other photochemical reactions upon exposure to UV or visible light. | - Store both solid compound and solutions in amber vials or wrapped in foil.- Minimize exposure to ambient light during experiments. |
HePTP Signaling Pathway
This compound inhibits HePTP, which is a negative regulator of the ERK and p38 MAPK signaling pathways. The diagram below illustrates this relationship.
Caption: Inhibition of HePTP by this compound leads to activation of downstream signaling.
References
Technical Support Center: Troubleshooting Off-Target Effects of ML120 Analog 1
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering potential off-target effects with the hypothetical kinase inhibitor, ML120 analog 1.
Disclaimer: this compound is a hypothetical compound for the purposes of this guide. The information provided is based on established principles for kinase inhibitor profiling and troubleshooting. Researchers should always perform comprehensive selectivity profiling for any new compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1][2][3][4] For kinase inhibitors, which often target the highly conserved ATP-binding site, binding to other kinases is a common issue.[5] These unintended interactions can modulate other signaling pathways, leading to cellular toxicity, misleading experimental results, and potential adverse side effects in a clinical context.[1]
Q2: My experimental results are inconsistent with the known function of the intended target kinase. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often a primary indicator of off-target activity.[1][6] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, particularly at higher concentrations.[1] This can lead to a range of confounding effects that do not align with the known biology of the intended target.
Q3: How can I begin to distinguish between on-target and off-target effects in my cellular assays?
A3: A systematic approach is crucial. Key initial steps include:
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Dose-Response Analysis: A clear dose-response relationship is essential. However, off-target effects can also be dose-dependent.[2] Comparing the concentration at which you observe the phenotype with the IC50 for the intended target is a critical first step.
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Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors that target the same kinase can be very informative.[1][6] If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
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Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[2]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
| Issue | Potential Cause | Suggested Troubleshooting Steps | Rationale |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen.[1] 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Test a structurally distinct inhibitor of the same target.[6] | 1. To identify unintended kinase targets.[1] 2. A large discrepancy suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect. |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).[1] | 1. To determine if an off-target is highly expressed in the sensitive cell line. 2. To confirm the inhibitor is active on its intended target in all tested systems. |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways.[1] 2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK). 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role. | 1. To determine if the cell is adapting to the target's inhibition. 2. To confirm the role of the target in the specific cellular context. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical kinase inhibition data for this compound. The intended target is MEK1.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| MEK1 (On-Target) | 15 | STE | Intended Target |
| MEK2 | 25 | STE | High affinity, expected |
| ERK2 | 5,500 | CMGC | Weak inhibition |
| p38α | >10,000 | CMGC | No significant inhibition |
| JNK1 | 8,000 | CMGC | No significant inhibition |
| GSK3β (Off-Target) | 95 | CMGC | Significant Off-Target |
| CDK2 | 1,200 | CMGC | Moderate inhibition |
| SRC (Off-Target) | 250 | TK | Potential Off-Target |
| ABL1 | 3,000 | TK | Weak inhibition |
Table 2: Cellular Activity of this compound
This table compares the potency of this compound for its intended target with its cytotoxic effects in two different cell lines.
| Cell Line | On-Target IC50 (p-ERK Inhibition, nM) | Cytotoxicity IC50 (MTT Assay, nM) | Therapeutic Window (Cytotoxicity/On-Target) |
| Cell Line A (Low GSK3β/SRC) | 20 | 2,500 | 125 |
| Cell Line B (High GSK3β/SRC) | 22 | 350 | 15.9 |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Based)
This protocol is for determining the IC50 value of this compound against a panel of kinases.
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution, followed by 0.5 µL of the serially diluted this compound or DMSO vehicle control.
-
Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the reaction.
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Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
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Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
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Analysis: Convert luminescence to percent inhibition relative to controls and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol confirms the engagement of this compound with its target in intact cells.
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Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for 1-2 hours.
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Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
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Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., MEK1) and a control protein (e.g., GAPDH) in the soluble fraction by Western blotting.
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Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Western Blotting for Downstream Signaling
This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation of a downstream substrate.
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Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.
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Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody against the phosphorylated downstream target (e.g., p-ERK) overnight at 4°C. Subsequently, incubate with a secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total ERK) and a loading control (e.g., β-actin) to ensure equal loading.
Visualizations
Caption: Troubleshooting logic for unexpected results.
Caption: On-target vs. off-target signaling pathways.
Caption: Experimental workflow for off-target identification.
References
Technical Support Center: Improving the Selectivity of ML120 Analog 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also referred to as compound 1 or probe ML120, CID-4302116) is a small molecule inhibitor that selectively targets Hematopoietic Protein Tyrosine Phosphatase (HePTP).[1][2][3] HePTP is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1][2] this compound acts as a competitive inhibitor with a reported Ki value of 0.69 μM for HePTP.[1]
Q2: What is the mechanism of action of HePTP?
HePTP negatively regulates the MAP kinase signaling pathways by dephosphorylating and inactivating Extracellular signal-Regulated Kinase (ERK) and p38 MAP kinase.[4][5][6] This interaction is highly specific, mediated by a non-catalytic Kinase Interaction Motif (KIM) on HePTP that binds to the MAP kinases.[4][5]
Q3: Why is improving the selectivity of this compound important?
While this compound is selective for HePTP, off-target effects are a common concern with enzyme inhibitors and can lead to unintended biological consequences and misleading experimental results.[7] Improving selectivity ensures that the observed effects are primarily due to the inhibition of HePTP, increasing the reliability of experimental data and the potential for therapeutic development.
Q4: What are the known off-targets of this compound?
Studies have shown that this compound exhibits selectivity for HePTP over other related phosphatases. However, some level of inhibition is observed for other protein tyrosine phosphatases (PTPs). The selectivity profile is summarized in the table below.
Q5: What general strategies can be employed to improve the selectivity of a phosphatase inhibitor?
Several medicinal chemistry strategies can be applied to enhance the selectivity of an inhibitor like this compound:
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with systematic modifications to the core scaffold can identify key structural features that contribute to potency and selectivity.[8]
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Exploiting Unique Structural Features: Targeting less conserved regions in the active site or allosteric sites of the target enzyme can lead to greater selectivity. For HePTP, its unique Kinase Interaction Motif (KIM) presents a potential target for developing highly specific inhibitors.[4][5]
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Computational Modeling: In silico docking studies can help predict how analogs will bind to the target and off-target phosphatases, guiding the design of more selective compounds.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, with a focus on improving and verifying its selectivity.
Problem 1: High background or inconsistent results in the HePTP inhibition assay.
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Possible Cause: Contamination with other phosphatases or proteases in the enzyme preparation or cell lysate.
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Troubleshooting Steps:
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Use a broad-spectrum phosphatase inhibitor cocktail during cell lysis and protein purification to eliminate the activity of endogenous phosphatases.[9][10]
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Incorporate protease inhibitors to prevent the degradation of HePTP and other proteins in your sample.[9]
-
Perform all sample preparation steps at 4°C to minimize enzymatic activity.[10]
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Run appropriate controls , including a "no enzyme" control to measure background signal and a "no inhibitor" control to establish 100% enzyme activity.
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Problem 2: Observed cellular effects do not correlate with HePTP inhibition.
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Possible Cause: The observed phenotype may be due to off-target effects of this compound.
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Troubleshooting Steps:
-
Perform a selectivity panel assay: Test the inhibitor against a panel of other relevant phosphatases to determine its selectivity profile quantitatively.
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Use a structurally distinct HePTP inhibitor as a control. If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.
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Employ genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown HePTP and observe if the phenotype is replicated. This can help confirm that the inhibitor's effect is mediated through HePTP.[7]
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Conduct dose-response experiments: A clear dose-dependent effect is more indicative of a specific interaction.
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Problem 3: Difficulty in synthesizing more selective analogs of ML120.
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Possible Cause: Lack of a clear structure-activity relationship (SAR) to guide analog design.
-
Troubleshooting Steps:
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Initiate a focused SAR study: Based on the known structure of ML120, synthesize analogs with modifications at various positions. The phenoxyacetic acid scaffold of ML120 offers several points for chemical modification.[1][3]
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Utilize computational docking: Model the binding of ML120 and its proposed analogs to the active site of HePTP and other phosphatases. This can help prioritize synthetic efforts on compounds predicted to have higher selectivity.
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Consider targeting the KIM binding site: Designing molecules that interact with the unique Kinase Interaction Motif of HePTP could yield highly selective inhibitors.
-
Data Presentation
Table 1: Selectivity Profile of this compound (Compound 1) Against a Panel of Protein Tyrosine Phosphatases. [3]
| Phosphatase | Fold Selectivity over HePTP |
| HePTP | 1 |
| VHR | 19.5 |
| MKP-3 | 42 |
| CD45 | 8.8 |
| Shp2 | 4.1 |
| TCPTP | 2.6 |
| Lyp | 1.4 |
| LAR | >50 |
| PTP1B | 4.3 |
Experimental Protocols
Protocol 1: Determining the Ki of this compound for HePTP
This protocol outlines the general steps for determining the inhibition constant (Ki) of this compound for HePTP using a standard enzyme inhibition assay.
Materials:
-
Recombinant human HePTP
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Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a more specific fluorescent substrate)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
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This compound stock solution (in DMSO)
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96-well microplate
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Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
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Add a fixed concentration of HePTP to each well of the microplate.
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Add the different concentrations of this compound (and the vehicle control) to the wells containing the enzyme.
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Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for binding.
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Initiate the reaction by adding a fixed concentration of the phosphatase substrate to each well.
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Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
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Plot the reaction velocity against the inhibitor concentration.
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Calculate the IC50 value from the dose-response curve.
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Determine the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the enzyme for the substrate.
Protocol 2: Assessing the Selectivity of this compound
To assess selectivity, the inhibition assay described in Protocol 1 should be repeated for a panel of other phosphatases.
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Select a panel of relevant off-target phosphatases. This should include closely related PTPs and other phosphatases that might be affected.
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Perform the enzyme inhibition assay for each phosphatase in the panel using a range of this compound concentrations.
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Determine the IC50 or Ki value for each off-target enzyme.
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Calculate the selectivity index by dividing the IC50 (or Ki) for the off-target enzyme by the IC50 (or Ki) for HePTP. A higher selectivity index indicates greater selectivity for HePTP.
Mandatory Visualizations
Caption: HePTP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting and improving inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of substrate recognition by Hematopoietic Tyrosine Phosphatase (HePTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of substrate recognition by hematopoietic tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MAP-kinase ERK2 is a specific substrate of the protein tyrosine phosphatase HePTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
ML120 analog 1 stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ML120 analog 1 in various experimental conditions. Below you will find frequently asked questions, detailed experimental protocols for stability assessment, and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), exhibits differential stability depending on the biological matrix.[1] It has been reported to have low stability in both human and mouse plasma, suggesting rapid degradation.[1] In contrast, it shows high stability in the presence of human and mouse liver microsomes.[1]
Q2: Are there any quantitative data available on the stability of this compound?
Q3: What are the likely degradation pathways for this compound in plasma?
A3: While specific degradation pathways for this compound have not been detailed, compounds with ester or amide linkages are often susceptible to hydrolysis by plasma esterases and proteases. Given its reported low stability in plasma, it is plausible that enzymatic hydrolysis contributes significantly to its degradation.
Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A4: To maximize stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate experimental buffer.
Stability of this compound: Data Summary
The following table summarizes the currently available stability data for this compound and a related compound.
| Compound | Matrix/Buffer | Species | Stability Profile | Half-life (t½) |
| This compound | Plasma | Human, Mouse | Low | Not Reported |
| This compound | Liver Microsomes | Human, Mouse | High | Not Reported |
| ML119 (related HePTP inhibitor) | Liver Microsomes | Rat | High | > 50 minutes[2] |
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound in plasma and liver microsomes.
Protocol 1: Plasma Stability Assay
This protocol outlines the procedure to determine the stability of this compound in plasma.
Materials:
-
This compound
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS instrument
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Reaction Mixture Preparation: In a 96-well plate, add the required volume of plasma.
-
Initiation of Reaction: Spike the plasma with this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid protein precipitation.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents 100% compound.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate plasma proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time.
Protocol 2: Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, mouse, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS instrument
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the microsomal suspension. Immediately after, add this compound to the desired final concentration (e.g., 1 µM). A control reaction without the NADPH regenerating system should be included.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Centrifuge the plate at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining this compound.
-
Data Analysis: Calculate the percentage of compound remaining at each time point compared to the 0-minute sample. Determine the half-life (t½) and intrinsic clearance (CLint).
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Addressing ML120 Analog 1 Cytotoxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing potential cytotoxicity associated with ML120 analog 1 in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).[1][2] HePTP is a protein tyrosine phosphatase that plays a role in signal transduction in hematopoietic cells.[2][3] Specifically, it negatively regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 pathways, by dephosphorylating key kinases in these cascades.[2][3] By inhibiting HePTP, this compound can lead to a sustained activation of the ERK and p38 MAPK pathways.
Q2: What are the potential applications of this compound in research?
As an inhibitor of HePTP, this compound can be a valuable tool for studying the role of the ERK and p38 MAPK signaling pathways in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] Given the involvement of these pathways in various diseases, including cancer, this compound may be used in preclinical research to investigate the therapeutic potential of HePTP inhibition.
Q3: Is this compound expected to be cytotoxic?
The cytotoxic potential of this compound has not been extensively documented in publicly available literature. However, as it modulates the ERK and p38 MAPK pathways, which are critical for cell survival and proliferation, it is plausible that its activity could lead to cytotoxic effects in a cell-type and concentration-dependent manner. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental system.
Q4: How can I determine the cytotoxicity of this compound in my cell line?
Standard cytotoxicity assays, such as the MTT, XTT, or LDH release assays, can be employed to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity. This involves treating your cell line with a range of this compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours). A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound, with a focus on cytotoxicity.
Issue 1: I am observing higher-than-expected cytotoxicity in my experiments.
-
Question: Could the observed cell death be due to off-target effects of this compound?
-
Answer: While this compound is reported to be a selective HePTP inhibitor, off-target effects are a possibility with any small molecule inhibitor. To investigate this, consider performing control experiments, such as using a structurally different HePTP inhibitor to see if it phenocopies the results, or conducting a rescue experiment by overexpressing HePTP.
-
-
Question: How can I be sure the cytotoxicity is not due to the solvent (e.g., DMSO)?
-
Answer: It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between the cytotoxicity of the compound and the solvent. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to minimize solvent-induced toxicity.
-
-
Question: Could the compound's solubility or stability in my cell culture medium be a factor?
-
Answer: Poor solubility can lead to the formation of precipitates that can be cytotoxic. Visually inspect your media after adding this compound for any signs of precipitation. The stability of the compound in culture conditions (37°C, 5% CO2) over the duration of your experiment should also be considered. It is recommended to prepare fresh dilutions of the compound for each experiment.
-
Issue 2: My cytotoxicity results are not reproducible.
-
Question: What are common sources of variability in cytotoxicity assays?
-
Answer: Inconsistent cell seeding density, variations in incubation times, and differences in reagent preparation can all contribute to variability. Ensure that you are using a consistent and validated protocol for your cytotoxicity assays.
-
-
Question: Could the passage number of my cells be affecting the results?
-
Answer: Yes, cell lines can change their characteristics over time with increasing passage numbers. It is advisable to use cells within a defined and low passage number range for all experiments to ensure consistency.
-
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., Jurkat | MTT | 48 | Enter your data | e.g., Observed significant apoptosis |
| Enter your cell line | Enter assay type | Enter incubation time | Enter your data | Enter your observations |
| Enter your cell line | Enter assay type | Enter incubation time | Enter your data | Enter your observations |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Assessing HePTP Inhibition
This protocol describes how to assess the inhibitory effect of this compound on HePTP activity by measuring the phosphorylation status of its downstream targets, ERK and p38 MAPK.
Materials:
-
Your cell line of interest (e.g., Jurkat T cells)
-
This compound
-
Stimulant (e.g., PMA, anti-CD3 antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce ERK and p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on ERK and p38 phosphorylation.
-
Visualizations
Caption: HePTP Signaling Pathway and the action of this compound.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML120 analog 1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule that acts as a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7).[1][2][3] HePTP is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting ERK1/2 and p38.[4][5]
Q2: What is the mechanism of action of ML120 and its analogs?
ML120 and its analogs are proposed to directly target the active site of HePTP, thereby preventing the dephosphorylation of its substrates.[6][7] By inhibiting HePTP, these compounds augment and prolong the activation of ERK1/2 and p38 MAP kinases in response to stimuli like T-cell receptor (TCR) activation.[4][6][8]
Q3: What are the potential therapeutic applications of HePTP inhibitors like this compound?
HePTP is implicated in the development of blood cancers such as T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML).[4][6][7] By promoting prolonged activation of ERK and p38, which can lead to cell cycle arrest and apoptosis, HePTP inhibitors are being investigated as potential therapeutics for these conditions.[4]
Q4: How selective is this compound?
The probe ML120 (CID-4302116), from which analog 1 is derived, has shown selectivity for HePTP over other related phosphatases. For instance, ML120 demonstrated 4-fold selectivity over VHR1 and 10-fold selectivity over MKP-3.[6] Another study on a similar compound showed selectivity for HePTP over CD45, Shp2, TCPTP, and PTP1B.[9] However, it is crucial to perform selectivity profiling for each specific analog and experimental system.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in In Vitro HePTP Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Phosphatase Contamination | If using cell or tissue extracts, endogenous phosphatases can interfere with the assay.[10] Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.[10] |
| Inactive HePTP Enzyme | Improper storage or handling can lead to loss of enzyme activity. Ensure the recombinant HePTP is stored at -80°C and handled on ice.[11] Confirm enzyme activity with a known substrate before inhibitor screening. |
| Incorrect Buffer Composition or pH | PTPs are sensitive to buffer conditions, with optimal activity typically between pH 5.5 and 6.0.[12] Use a validated PTP assay buffer, such as Bis-Tris at pH 6.0.[12] |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor can be difficult to pipette accurately, leading to variability.[11] Prepare serial dilutions of the inhibitor and use calibrated pipettes.[11] Consider preparing a master mix for reagents.[11] |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. To standardize results, use a substrate concentration equal to its Km for HePTP.[12] |
Issue 2: Low or No Inhibition Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | While ML120 has been shown to be active in cells, analogs may have different permeability.[6] If no effect is observed, consider increasing the incubation time or the concentration of the inhibitor, while monitoring for cytotoxicity. |
| Compound Solubility and Stability | ML120 contains a carboxylic acid and has pH-dependent solubility.[6] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous media. Prepare fresh solutions for each experiment to avoid degradation.[6] |
| Short Incubation Time | The effect of the inhibitor may not be apparent after a short incubation. Optimize the incubation time to allow for sufficient target engagement and downstream signaling changes. A 45-minute pre-incubation has been used for ML120.[4][9] |
| Cell Line Specificity | The expression and activity of HePTP can vary between different cell lines. Confirm HePTP expression in your chosen cell model. |
Quantitative Data
Table 1: Inhibitory Activity of ML120 and Analogs against HePTP
| Compound | Assay Type | Parameter | Value (µM) |
| ML120 (CID-4302116) | In vitro phosphatase assay | IC50 | 1.8 |
| This compound | Competitive inhibition assay | Ki | 0.69[2] |
Table 2: Selectivity Profile of a HePTP Inhibitor (Compound 1 from Bobkova et al., 2011)
| Phosphatase | Selectivity (fold vs. HePTP) |
| VHR | 19.5[9] |
| MKP-3 | 42[9] |
| CD45 | 8.8[9] |
| Shp2 | 4.1[9] |
| TCPTP | 2.6[9] |
| Lyp | 1.4[9] |
| PTP1B | 4.3[9] |
| LAR | >50[9] |
Experimental Protocols
Protocol 1: In Vitro HePTP Inhibition Assay (OMFP-based)
This protocol is adapted from a general fluorescence-based PTP assay.[12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
HePTP Enzyme: Prepare a working solution of recombinant HePTP in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate: Prepare a stock solution of O-methylfluorescein phosphate (B84403) (OMFP) in DMSO. The final concentration in the assay should be at the Km value for HePTP.
-
Inhibitor: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 20 µL of HePTP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 18 µL of OMFP substrate solution.
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 525 nm) in kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (Vo) from the linear portion of the progress curves.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for HePTP Inhibition in Jurkat T-cells
This protocol is based on methods used to assess the cellular activity of HePTP inhibitors.[4][9]
-
Cell Culture:
-
Culture Jurkat TAg T-cells in appropriate media and conditions.
-
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis and Western Blotting:
-
Stop the reaction by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-ERK1/2 (pERK1/2) and phospho-p38 (pp38).[4][9]
-
Strip and re-probe the membrane with antibodies for total ERK1/2 and p38 as loading controls.[9]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of pERK1/2 and pp38 in inhibitor-treated cells to the vehicle-treated control to determine the effect of this compound on MAPK phosphorylation.
-
Visualizations
Caption: HePTP signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. genecards.org [genecards.org]
- 4. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining ML120 Analog 1 Synthesis Protocol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ML120 Analog 1. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, a substituted pyrazole (B372694), is synthesized via a Knorr pyrazole synthesis. This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]
Q2: I am observing the formation of two regioisomers in my reaction mixture. How can I improve the regioselectivity?
A2: The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound.[1] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions. To improve regioselectivity, consider the following:
-
pH Control: Adjusting the pH can influence which carbonyl group the hydrazine attacks first. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may enhance the formation of the desired isomer.
-
Temperature Control: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one regioisomer over the other.
Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?
A3: Low yields can stem from several factors. Consider these troubleshooting steps:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, excessive heat can lead to degradation of the product.
-
Water Removal: The final step of the synthesis is a dehydration reaction. If water is not effectively removed, the equilibrium may not favor product formation. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
-
Side Reactions: The formation of byproducts can consume starting materials. Analyze your crude product to identify any major side products and adjust reaction conditions to minimize their formation.
Q4: The final product is an oil and will not crystallize. What should I do?
A4: If your purified product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this could indicate the presence of impurities that are inhibiting crystallization.[2] Consider the following purification and crystallization techniques:
-
Column Chromatography: If not already performed, purify the oil using silica (B1680970) gel column chromatography to remove impurities.[2]
-
Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) and stir or sonicate the mixture. This can sometimes induce crystallization or solidify the product by washing away soluble impurities.[2]
-
Inducing Crystallization: If the product is pure, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch can also initiate crystallization.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed by LC-MS
Question: My LC-MS analysis of the crude reaction mixture shows a significant peak with a mass corresponding to a stable intermediate, not the final product. What could be the cause?
Answer: This is likely due to the formation of a stable intermediate, such as a hydroxylpyrazolidine, which has not fully dehydrated to the final pyrazole product. To drive the reaction to completion, you can try increasing the reaction temperature or adding a catalytic amount of a stronger acid to facilitate the dehydration step.
Issue 2: Difficulty in Purifying the Product by Column Chromatography
Question: My compound is streaking on the silica gel column, leading to poor separation. How can I improve the chromatography?
Answer: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation.[2] To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
-
Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents, reverse-phase (C18) HPLC can be an effective purification method.[3][4]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of a representative ML120 analog via the Knorr pyrazole synthesis.
Reactants:
-
1-(4-fluorophenyl)-1,3-butanedione (1.0 eq)
-
(4-methoxyphenyl)hydrazine (B1593770) hydrochloride (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq) and ethanol.
-
Stir the mixture until the dicarbonyl compound is fully dissolved.
-
Add (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include aromatic protons, a pyrazole ring proton, a methyl group singlet, and a methoxy (B1213986) group singlet.
-
¹³C NMR: Acquire the spectrum on the same instrument. Expected signals will correspond to the carbon atoms of the pyrazole ring, the aromatic rings, the methyl group, and the methoxy group.[5]
2. Mass Spectrometry (MS)
-
Methodology: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight.[5]
-
Expected Result: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of this compound.
Quantitative Data
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Condition |
| Scale | 5 mmol |
| Solvent | Ethanol (50 mL) |
| Catalyst | Glacial Acetic Acid (0.1 mL) |
| Temperature | 80°C (Reflux) |
| Reaction Time | 3 hours |
| Crude Yield | 95% |
| Purified Yield | 78% |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.1 (m, Ar-H), 6.5 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 160.1, 155.8, 148.2, 142.5, 130.9, 128.7, 125.4, 116.3, 114.5, 105.2, 55.6, 14.8 |
| High-Resolution MS (ESI) | m/z calculated for C₁₇H₁₅FN₂O [M+H]⁺: 283.1241, Found: 283.1245 |
Visualizations
Signaling Pathway
Many pyrazole-containing compounds are known to act as kinase inhibitors.[6] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, targeting a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ML120 analog 1 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize precipitation of ML120 and its analogs in experimental assays.
Troubleshooting Guide
Issue: Precipitate formation upon compound addition to aqueous buffer.
This is a common issue for hydrophobic small molecules like ML120. The following steps can help mitigate precipitation.
1. Review Your Stock and Working Concentrations
Ensure the final concentration of your compound in the assay does not exceed its aqueous solubility limit.
-
Question: How can I determine the optimal stock and working concentrations to avoid precipitation?
-
Answer: It is crucial to first determine the maximum aqueous solubility of your specific ML120 analog. A preliminary solubility test is recommended. Serial dilutions of the compound in your final assay buffer can help identify the concentration at which it begins to precipitate. Always prepare fresh working solutions from a high-concentration DMSO stock just before use.
2. Optimize Your Assay Buffer
The composition of your assay buffer can significantly impact compound solubility.
-
Question: What components can I add to my assay buffer to improve the solubility of my ML120 analog?
-
Answer: The addition of a surfactant or a protein carrier can help maintain compound solubility. Bovine Serum Albumin (BSA) is commonly used to reduce non-specific binding and can also aid in keeping hydrophobic compounds in solution.
-
Recommendation: Titrate BSA into your assay buffer, starting from 0.01% to 0.1% (w/v), to find the optimal concentration that prevents precipitation without interfering with your assay.
-
3. Adjust the Final DMSO Concentration
While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to maintain compound solubility.
-
Question: What is the recommended final DMSO concentration, and how should I perform the dilution?
-
Answer: Aim for a final DMSO concentration of less than 0.5% in your assay, although some cell lines can tolerate up to 1%. To minimize precipitation during dilution, perform a serial dilution of your DMSO stock into the assay buffer rather than a single large dilution. Rapid mixing or vortexing immediately after dilution is also critical.
Experimental Workflow for Minimizing Precipitation
Caption: A recommended workflow for preparing and diluting hydrophobic compounds to minimize precipitation.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation even with a low final DMSO concentration. What else can I do?
A1: If precipitation persists, consider the following:
-
Temperature: Ensure your assay buffer is at the optimal temperature. Some compounds are less soluble at lower temperatures.
-
pH: Check the pH of your assay buffer. The charge state of your compound can be pH-dependent, affecting its solubility.
-
Sonication: Briefly sonicating your stock solution before dilution can help break up any micro-aggregates.
Q2: Can the type of plasticware I use affect compound precipitation?
A2: Yes, some hydrophobic compounds can adsorb to the surface of certain plastics. Using low-adhesion microplates and pipette tips can help mitigate this issue.
Q3: How does ML120 relate to its known target, UBA5?
A3: ML120 is an inhibitor of UBA5 (Ubiquitin Like Modifier Activating Enzyme 5), which is the activating enzyme for the ubiquitin-like protein UFM1. This process, known as UFMylation, is involved in various cellular functions, including protein quality control and stress response.
UBA5 Signaling Pathway
Caption: The UFMylation pathway and the inhibitory action of ML120 on UBA5.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Prepare a 10 mM stock solution of your ML120 analog in 100% DMSO.
-
Create a series of dilutions in your final assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
Incubate the dilutions at your experimental temperature for 1-2 hours.
-
Visually inspect each dilution for any signs of precipitation. A light-scattering plate reader can be used for a more quantitative assessment.
-
The highest concentration that remains clear is your approximate aqueous solubility limit.
Protocol 2: Optimizing BSA Concentration
-
Prepare your assay buffer with varying concentrations of BSA (e.g., 0%, 0.01%, 0.05%, 0.1%).
-
Prepare a working solution of your ML120 analog at a concentration known to cause precipitation.
-
Add the compound to each of the BSA-containing buffers.
-
Incubate and observe for precipitation as described in Protocol 1.
-
Select the lowest concentration of BSA that prevents precipitation while ensuring it does not interfere with your assay's readout.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | < 0.5% | Cell line dependent; minimize where possible. |
| BSA Concentration | 0.01% - 0.1% (w/v) | Titrate to find the optimal concentration. |
| Working Temperature | Room Temp to 37°C | Compound solubility can be temperature-dependent. |
Validation & Comparative
Validating the Inhibitory Effect of ML120 Analog 1 on HePTP: A Comparative Guide
This guide provides a comprehensive comparison of ML120 analog 1, a known inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), against other phosphatases. It includes detailed experimental protocols and supporting data to assist researchers in validating its inhibitory effects. HePTP is a key negative regulator of the MAP kinase (MAPK) signaling pathways and is considered a therapeutic target in several hematopoietic malignancies.[1][2][3]
Comparative Analysis of HePTP Inhibitors
The potency and selectivity of a chemical probe are critical for its utility in research and drug development. This compound (also known as compound 1 or NIH probe ML119) has been identified as a potent and selective inhibitor of HePTP.[1][4]
Potency and Mechanism
This compound functions as a competitive inhibitor of HePTP, indicating that it likely binds to the enzyme's active site.[1] Its inhibitory constants are summarized below.
| Compound | Target | IC50 (μM) | Ki (μM) | Inhibition Type |
| This compound | HePTP | 0.21 [1] | 0.69 [2][5] | Competitive [1][5] |
| ML120 | HePTP | 1.8[6] | Not Reported | Competitive |
| Phenoxyacetic acid 1 | HePTP | 0.96[2] | 0.69[2] | Competitive[2] |
Table 1: Comparison of inhibitory potency against HePTP. IC50 represents the concentration required for 50% inhibition, while Ki is the inhibition constant. Lower values indicate higher potency.
Selectivity Profile
A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of other protein tyrosine phosphatases (PTPs) to establish its selectivity.
| Off-Target PTP | IC50 (μM) | Fold Selectivity (vs. HePTP IC50 of 0.21 μM) |
| MKP-3 | 5.2[1] | ~25x |
| PTP-SL | >1.0[1] | ~5x |
| SHP2 | >1.0[1] | ~5x |
| TCPTP | >1.0[1] | ~5x |
| PTP1B | 1.6[1] | ~8x |
| VHR | 1.8[1] | ~9x |
| LYP | 1.9[1] | ~9x |
| SHP1 | 2.5[1] | ~12x |
| CD45 | 3.2[1] | ~15x |
| STEP | 6.3[1] | ~30x |
| LAR | 73.0[1] | ~348x |
Table 2: Selectivity profile of this compound against a panel of related protein tyrosine phosphatases. Fold selectivity is calculated by dividing the off-target IC50 by the HePTP IC50.[1]
HePTP Signaling Pathway
HePTP plays a crucial role in downregulating T-cell receptor (TCR) signaling by dephosphorylating and inactivating key kinases in the MAPK pathway.[1][7] Specifically, HePTP targets the activation loop phosphotyrosine residues of ERK1/2 and p38.[1][2][8] Inhibition of HePTP by compounds like this compound blocks this dephosphorylation, leading to sustained activation of ERK and p38, which can be a therapeutic strategy for certain leukemias.[1]
Caption: HePTP negatively regulates the ERK/p38 MAPK pathways.
Experimental Protocols
The following protocols describe standard methods for validating the inhibitory activity of compounds against HePTP, both in vitro and in a cellular context.
In Vitro HePTP Inhibition Assay (pNPP Substrate)
This biochemical assay measures the direct inhibition of recombinant HePTP enzyme activity using a generic chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant HePTP enzyme
-
HePTP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20.[3][6]
-
Substrate: p-nitrophenyl phosphate (pNPP)[3]
-
Inhibitor: this compound (or other test compounds) dissolved in DMSO
-
384-well clear microtiter plates
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 4 µL) of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.[3]
-
Enzyme Addition: Prepare a working solution of HePTP enzyme in assay buffer (e.g., 6.875 nM).[3][6] Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a working solution of pNPP in water (e.g., 1 mM).[3][6] Add the pNPP solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop and Detect: Add the Biomol Green reagent to all wells to stop the reaction.[3][6] This reagent detects the free phosphate released by the enzyme, forming a colored complex.
-
Data Acquisition: After a brief incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls. Fit the dose-response data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for an in vitro HePTP enzymatic inhibition assay.
Cell-Based HePTP Inhibition Assay (Western Blot)
This assay validates the inhibitor's ability to penetrate the cell membrane and engage its target in a physiological context by measuring the phosphorylation status of HePTP's downstream substrates, ERK and p38.
Materials:
-
Cell Culture Media
-
Inhibitor: this compound (or other test compounds) dissolved in DMSO
-
Stimulant: Anti-CD3 antibody (e.g., OKT3) to stimulate the T-cell receptor.[2][3]
-
Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary Antibodies: Anti-phospho-ERK (pERK), anti-phospho-p38 (pp38), anti-total-ERK, anti-total-p38.
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Chemiluminescent Substrate (ECL)
-
SDS-PAGE and Western Blotting equipment
Protocol:
-
Cell Culture: Culture Jurkat T-cells to the desired density.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., 5 µM and 40 µM) or DMSO (vehicle control) for 45 minutes at 37°C.[2][3]
-
Cell Stimulation: Stimulate the T-cell receptor by adding OKT3 antibody for 5 minutes.[2][3]
-
Cell Lysis: Immediately stop the reaction by pelleting the cells and lysing them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a phospho-protein (pERK or pp38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies against the corresponding total proteins (total-ERK or total-p38). An increase in the ratio of phospho-protein to total-protein in inhibitor-treated cells compared to the control indicates successful target engagement.[2]
References
- 1. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematopoietic protein tyrosine phosphatase suppresses extracellular stimulus-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HePTP Inhibitors: ML120 Analog 1 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML120 analog 1 and other hematopoietic protein tyrosine phosphatase (HePTP) inhibitors, supported by experimental data. HePTP, a key negative regulator of the MAPK signaling pathway, has emerged as a promising therapeutic target for hematopoietic malignancies.
Introduction to HePTP and Its Inhibition
Hematopoietic protein tyrosine phosphatase (HePTP), also known as PTPN7, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1][2] It plays a crucial role in regulating T-cell receptor (TCR) signaling by dephosphorylating and inactivating the mitogen-activated protein kinases (MAPKs) ERK1/2 and p38.[1][3][4] By downregulating these pathways, HePTP can influence cell proliferation, differentiation, and apoptosis.[3][5] Consequently, inhibitors of HePTP are of significant interest for their potential to prolong MAPK activation, which can lead to cell cycle arrest and apoptosis in cancer cells, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML).[3]
This guide focuses on the comparative analysis of this compound and other notable HePTP inhibitors, presenting their biochemical potency, selectivity, and cellular activity based on available experimental data.
Comparative Analysis of HePTP Inhibitors
The following tables summarize the quantitative data for this compound (also referred to as compound 1 in some literature) and other HePTP inhibitors. The data is compiled from various high-throughput screening and subsequent characterization studies.
| Table 1: In Vitro Inhibitory Activity against HePTP | ||
| Compound | IC50 (µM) | Ki (µM) |
| This compound (Compound 1) | 0.21[3] | 0.69 (competitive inhibitor)[6][7] |
| ML119 | 0.24[8] | Not Reported |
| ML120 | 1.8[9] | Not Reported |
| Table 2: Selectivity Profile of this compound against Other Phosphatases | |
| Phosphatase | Selectivity (Fold-Inhibition vs. HePTP) |
| MKP-3 | 25[3] |
| VHR | 9[3] |
| STEP | 30[3] |
| PTP-SL | 5[3] |
| PTP1B | 8[3] |
| SHP1 | 12[3] |
| SHP2 | 5[3] |
| TCPTP | 5[3] |
| CD45 | 15[3] |
| LAR | 348[3] |
| LYP | 9[3] |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies:
High-Throughput Screening (HTS) for HePTP Inhibitors
A primary high-throughput screen was conducted to identify initial hit compounds from a large chemical library.[3][8]
-
Assay Principle: The assay utilized the generic phosphatase substrate p-nitrophenyl phosphate (B84403) (pNPP). HePTP dephosphorylates pNPP, and the resulting phosphate product is quantified using the colorimetric malachite green-based BioMol Green reagent.[3][8][10]
-
Assay Conditions: The screen was performed in a 384-well format. A total of 112,438 compounds were screened at a concentration of 20 µM.[3][8]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20.[8][9]
-
Detection: The phosphomolybdylate complex formed with the malachite green-based indicator results in a deep green color, which is measured spectrophotometrically.[8][10]
Dose-Response OMFP Phosphatase Assay
This confirmatory assay was used to determine the IC50 values of the hit compounds and to assess their selectivity against other phosphatases.[3]
-
Assay Principle: This assay is based on the hydrolysis of the substrate O-methyl fluorescein (B123965) phosphate (OMFP) into the highly fluorescent O-methyl fluorescein.[8][10] This method is preferred for its ability to generate reaction progress curves, which helps in identifying time-dependent inhibitors.[8][10]
-
Procedure: The assay is typically run in a microplate format, and the increase in fluorescence over time is monitored to determine the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
Cell-Based Assay for HePTP Inhibition
To confirm the activity of the inhibitors in a cellular context, their effect on the phosphorylation of ERK1/2 and p38 was assessed in Jurkat TAg T cells.[3]
-
Cell Culture and Treatment: Jurkat TAg T cells were incubated with the test compounds or a vehicle (DMSO) at 37°C for 45 minutes.[3][10]
-
TCR Stimulation: The T-cell receptor (TCR) was then stimulated for 5 minutes using the anti-CD3 antibody OKT3 to induce the phosphorylation of ERK and p38.[3][10]
-
Analysis: Cell lysates were prepared, and the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated p38 (pp38) were determined by immunoblotting using specific antibodies.[3][10] An increase in the levels of pERK and pp38 in the presence of the inhibitor indicates successful inhibition of HePTP in the cells.
Visualizing the Molecular Landscape
The following diagrams illustrate the HePTP signaling pathway and the general workflow for inhibitor screening.
Caption: HePTP negatively regulates the MAPK signaling cascade.
Caption: Workflow for the discovery of HePTP inhibitors.
Conclusion
This compound has been identified as a potent and selective competitive inhibitor of HePTP.[3][6][7] The experimental data demonstrates its ability to inhibit HePTP both in vitro and in a cellular context, leading to increased phosphorylation of its downstream targets, ERK and p38. Its favorable selectivity profile against a panel of other protein tyrosine phosphatases makes it a valuable tool for further investigation into the therapeutic potential of HePTP inhibition. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon these findings in the ongoing quest for novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to TRPC Channel Blockade: ML204 versus Pico145
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Transient Receptor Potential Canonical (TRPC) channels: ML204 and Pico145. The focus is on their efficacy and selectivity in blocking TRPC4 and TRPC5 channels, which are implicated in a variety of physiological and pathological processes, including smooth muscle function, neuronal signaling, and kidney disease.
Introduction to TRPC4/5 Channel Inhibitors
TRPC4 and TRPC5 are non-selective cation channels that can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] The lack of potent and selective pharmacological tools has historically hindered the elucidation of their specific roles. ML204 was one of the first potent and selective inhibitors identified for TRPC4 and TRPC5 channels.[2] More recently, Pico145 has emerged as an exceptionally potent inhibitor of TRPC1/4/5 channels.[3] This guide offers a head-to-head comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50) of ML204 and Pico145 against TRPC4 and TRPC5 channels under various experimental conditions.
Table 1: Inhibitory Potency (IC50) of ML204
| Target Channel | Assay Type | Activation Method | Reported IC50 | Reference |
| TRPC4β | Fluorescence (Ca2+ influx) | µ-opioid receptor stimulation (DAMGO) | 0.96 µM | [2][4] |
| TRPC4β | Whole-Cell Patch Clamp | µ-opioid receptor stimulation (DAMGO) | 2.9 µM | [5] |
| TRPC4β | Whole-Cell Patch Clamp | Intracellular GTPγS | 2.85 µM | [6] |
| TRPC5 | Whole-Cell Patch Clamp | µ-opioid receptor stimulation | ~65% inhibition at 10 µM | [7] |
| TRPC6 | Fluorescence (Membrane Potential) | Muscarinic receptor stimulation (ACh) | 18.4 µM | [6] |
Table 2: Inhibitory Potency (IC50) of Pico145
| Target Channel | Assay Type | Activation Method | Reported IC50 | Reference |
| TRPC4 (homomeric) | Fluorescence (Ca2+ influx) | (-)-englerin A | 0.349 nM | [8] |
| TRPC5 (homomeric) | Fluorescence (Ca2+ influx) | (-)-englerin A | 1.3 nM | [8] |
| TRPC4-TRPC1 (heteromeric) | Fluorescence (Ca2+ influx) | (-)-englerin A | 0.033 nM | [9] |
| TRPC5-TRPC1 (heteromeric) | Fluorescence (Ca2+ influx) | (-)-englerin A | 0.199 nM | [10] |
| TRPC4 (native in ileal myocytes) | Whole-Cell Patch Clamp | Intracellular GTPγS | 3.1 pM | [11][12] |
| TRPC4 (native in ileal myocytes) | Fluorescence (Ca2+ influx) | Carbachol (B1668302) | 2.7 pM | [11][12] |
Selectivity Profile
ML204: ML204 demonstrates good selectivity for TRPC4/5 over other TRP channels. At concentrations up to 22 µM, it shows no significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels.[13] It exhibits a 19-fold selectivity for TRPC4 over TRPC6 when activated via muscarinic receptors.[2][4]
Pico145: Pico145 displays remarkable selectivity. At a concentration of 100 nM, it has no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or store-operated Ca2+ entry mediated by Orai1.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence-Based Intracellular Calcium Assay
This protocol is adapted from the high-throughput screening method used for the characterization of ML204 and is also applicable for Pico145.[14]
Objective: To measure the inhibition of agonist-induced intracellular calcium ([Ca2+]i) influx through TRPC4/5 channels.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably co-expressing the target TRPC channel (e.g., TRPC4β) and a corresponding GPCR (e.g., µ-opioid receptor) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are plated into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (ML204 or Pico145) or vehicle (DMSO) for a predetermined period (e.g., 10-30 minutes) at room temperature.
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded.
-
Channel Activation: An agonist specific for the co-expressed GPCR (e.g., DAMGO for µ-opioid receptor, carbachol for muscarinic receptors) is added to the wells to activate the TRPC channels.
-
Data Analysis: The change in fluorescence intensity, indicative of [Ca2+]i, is monitored over time. The peak fluorescence response is used to determine the concentration-response curve for the inhibitor and to calculate the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method based on studies characterizing both ML204 and Pico145.[7][11]
Objective: To directly measure the inhibitory effect of the compounds on ion currents through TRPC4/5 channels.
Methodology:
-
Cell Preparation: HEK293 cells expressing the TRPC channel of interest are grown on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing physiological ion concentrations.
-
Pipette Solution: Patch pipettes are filled with an intracellular solution. To study TRPC channel currents in isolation, the intracellular solution typically contains Cs+ instead of K+ to block potassium channels, and BAPTA or EGTA to chelate intracellular calcium. For GPCR-mediated activation, GTP can be included in the pipette solution. For direct G-protein activation, GTPγS can be used.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by voltage ramps or steps.
-
Channel Activation and Inhibition: TRPC channel currents are activated by applying an agonist to the extracellular solution or by the inclusion of GTPγS in the intracellular solution. Once a stable baseline current is established, the test compound (ML204 or Pico145) is perfused into the chamber at various concentrations.
-
Data Analysis: The amplitude of the TRPC-mediated current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GPCR-Mediated TRPC4/5 Activation
TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o coupled GPCRs. The activation often requires the coincidence of signals from both pathways.[15]
Caption: GPCR-mediated activation of TRPC4/5 channels.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing a novel TRPC channel inhibitor.
Caption: Experimental workflow for TRPC inhibitor characterization.
Conclusion
Both ML204 and Pico145 are valuable tools for studying TRPC4 and TRPC5 channels.
-
ML204 is a potent and selective inhibitor with micromolar efficacy. It has been extensively used and validated in numerous studies, making it a reliable choice for experiments where micromolar concentrations are acceptable.
-
Pico145 represents a significant advancement in TRPC channel pharmacology, exhibiting extraordinary potency in the picomolar to low nanomolar range. Its high potency and selectivity make it an ideal tool for studies requiring very low concentrations of inhibitor to achieve channel blockade, minimizing the potential for off-target effects.
The choice between ML204 and Pico145 will depend on the specific requirements of the experiment, including the desired potency, the expression levels of the target channels, and the potential for off-target effects. For studies demanding the highest potency and selectivity, Pico145 is the superior choice.
References
- 1. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pico145 inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. TRPC4 and GIRK channels underlie neuronal coding of firing patterns that reflect Gq/11–Gi/o coincidence signals of variable strengths - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML120B: Assessing Potential Cross-Reactivity with Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-characterized kinase inhibitor, ML120B. While the primary focus of existing research has been on its potent inhibition of IκB kinase beta (IKKβ), this document addresses the important question of its selectivity, particularly concerning potential cross-reactivity with phosphatases. Due to a lack of publicly available data on the screening of ML120B against a panel of phosphatases, this guide will focus on its established mechanism of action and provide detailed experimental protocols for how such cross-reactivity could be assessed.
Introduction to ML120B
ML120B is a potent and selective small molecule inhibitor of IκB kinase beta (IKKβ), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[4][5][6] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making IKKβ a significant therapeutic target.[3][7] ML120B functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ and thereby blocking the phosphorylation of its downstream target, IκBα.[8] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus to activate gene transcription.[1][4]
Cross-Reactivity of ML120B with Phosphatases: An Unexplored Frontier
A thorough review of the scientific literature reveals no specific studies that have systematically evaluated the cross-reactivity of ML120B against a broad panel of phosphatases. Kinase inhibitors, particularly those that are ATP-competitive, can sometimes exhibit off-target effects by binding to the ATP-binding sites of other kinases or, less commonly, to other enzyme classes.[7] However, without direct experimental evidence, any potential interaction of ML120B with phosphatases remains speculative.
The structural and functional differences between kinases and phosphatases make widespread cross-reactivity less probable. Phosphatases catalyze the removal of phosphate (B84403) groups through a hydrolytic mechanism and generally do not possess the highly conserved ATP-binding pocket characteristic of kinases. However, some inhibitors can interact with allosteric sites or other regions of enzymes, making empirical testing essential for a complete selectivity profile.
Given the absence of direct comparative data, the following sections provide the necessary framework for researchers to conduct their own investigations into the potential phosphatase cross-reactivity of ML120B or other kinase inhibitors.
Experimental Protocols for Assessing Phosphatase Cross-Reactivity
To evaluate the potential inhibitory effects of ML120B on phosphatase activity, a variety of established in vitro assays can be employed. The choice of assay often depends on the specific phosphatase, the available substrate, and the desired throughput.
Malachite Green Phosphatase Assay
This colorimetric assay is a common and robust method for detecting the release of inorganic phosphate (Pi) from a substrate.[9][10][11]
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free inorganic phosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at approximately 620-650 nm, is directly proportional to the amount of phosphate released by the phosphatase.
Experimental Workflow:
-
Reaction Setup: In a 96-well plate, combine the purified phosphatase of interest, a suitable phosphopeptide or phosphoprotein substrate, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of ML120B (or the compound of interest) to the reaction wells. Include appropriate controls (no inhibitor, no enzyme, no substrate).
-
Incubation: Incubate the plate at the optimal temperature for the phosphatase (typically 30°C or 37°C) for a predetermined time to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme while allowing the colorimetric reaction to occur.
-
Measurement: Read the absorbance of each well using a plate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of phosphatase inhibition against the logarithm of the ML120B concentration to determine the IC50 value, if any.
p-Nitrophenyl Phosphate (pNPP) Assay
This is another widely used colorimetric assay suitable for many types of phosphatases, including alkaline and acid phosphatases.[11][12]
Principle: The substrate, p-nitrophenyl phosphate (pNPP), is colorless. In the presence of a phosphatase, pNPP is dephosphorylated to yield p-nitrophenol, which is yellow under alkaline conditions and can be quantified by measuring absorbance at 405 nm.
Experimental Workflow:
-
Reaction Setup: In a 96-well plate, add the phosphatase and assay buffer.
-
Inhibitor Addition: Add various concentrations of ML120B.
-
Substrate Addition: Initiate the reaction by adding pNPP.
-
Incubation: Incubate at the appropriate temperature for a set period.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH), which also enhances the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each ML120B concentration and determine the IC50.
Fluorescence-Based Phosphatase Assays
These assays offer higher sensitivity compared to colorimetric methods and are well-suited for high-throughput screening.
Principle: These assays utilize fluorogenic phosphatase substrates. The substrate itself is non-fluorescent or has low fluorescence. Upon dephosphorylation by a phosphatase, a highly fluorescent product is released.
Experimental Workflow:
-
Reaction Setup: Similar to the above assays, combine the phosphatase, buffer, and varying concentrations of ML120B in a microplate (typically a black plate to minimize background fluorescence).
-
Reaction Initiation: Add the fluorogenic substrate to start the reaction.
-
Incubation: Incubate at the optimal temperature.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The measurement can often be done kinetically (in real-time) or as an endpoint reading.
-
Data Analysis: Determine the rate of the reaction or the endpoint fluorescence and calculate the percentage of inhibition to derive an IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context of ML120B and the experimental design for selectivity profiling, the following diagrams are provided.
Caption: NF-κB Signaling Pathway and the inhibitory action of ML120B on the IKK complex.
References
- 1. researchgate.net [researchgate.net]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Non-Radioactive Phosphatase Assay Systems [promega.jp]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatase Assay Kit | Alkaline Phosphatase Detection Kit [gbiosciences.com]
Confirming the On-Target Effects of ML120 Analog 1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML120 analog 1 , a potent and selective inhibitor of IκB kinase β (IKKβ), with other commercially available IKKβ inhibitors. We will delve into its mechanism of action, provide detailed experimental protocols to confirm its on-target effects in a cellular context, and present its performance benchmarked against relevant alternatives.
Introduction to IKKβ and the NF-κB Signaling Pathway
The inhibitor of nuclear factor kappa-B kinase (IKK) complex is a critical regulator of the canonical NF-κB signaling pathway, a cornerstone of the cellular response to inflammatory stimuli, stress, and immune challenges. This pathway plays a pivotal role in cell survival, proliferation, and the expression of pro-inflammatory cytokines. The IKK complex comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). In the canonical pathway, pro-inflammatory cytokines such as TNFα and IL-1β trigger the activation of the IKK complex, leading to the phosphorylation of the inhibitor of κBα (IκBα) by IKKβ. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB heterodimer, most commonly composed of the p50 and p65 (RelA) subunits, allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and anti-apoptotic genes, including IL-6 and TNF-α.[1]
This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of IKKβ, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of the NF-κB pathway. Verifying the on-target engagement and cellular effects of this compound is crucial for its validation as a specific research tool and potential therapeutic agent.
Comparative Analysis of IKKβ Inhibitors
To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro potency in comparison to other widely used IKKβ inhibitors.
| Inhibitor | Target(s) | IC50 (IKKβ) | Selectivity | Key Features |
| This compound (MLN120B) | IKKβ | 45 nM | >1000-fold for IKKβ over other IKK isoforms | Potent, selective, reversible, and ATP-competitive.[2] |
| PS-1145 | IKKβ | 88 nM | Selective for IKKβ | Blocks TNFα-induced NF-κB activation.[3] |
| IKK-16 | IKKβ, IKKα, IKK complex | 40 nM | 5-fold for IKKβ over IKKα | Orally bioavailable; inhibits LPS-induced TNF-α release in vivo.[1][4] |
| BMS-345541 | IKKβ, IKKα | 300 nM | 13-fold for IKKβ over IKKα | Allosteric inhibitor.[5][6] |
| TPCA-1 | IKKβ | 17.9 nM | Highly selective for IKKβ | Potent inhibitor of IκBα phosphorylation. |
Experimental Protocols for On-Target Validation
This section provides detailed methodologies for key experiments to confirm the on-target effects of this compound in a cellular context.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293T) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40-70°C for 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for IKKβ.
-
Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the bands.
-
Quantify the band intensities using densitometry software.
-
Data Analysis:
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of IKKβ.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This experiment directly assesses the inhibitory effect of this compound on the kinase activity of IKKβ.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes.
-
-
Preparation of Cytoplasmic and Nuclear Extracts:
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[8]
-
-
Western Blot Analysis:
-
Perform Western blotting on the cytoplasmic extracts using primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.
-
Use an antibody against a cytoplasmic loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analyze the nuclear extracts by Western blotting using a primary antibody against the p65 subunit of NF-κB.
-
Use an antibody against a nuclear loading control (e.g., Lamin B1 or Histone H3).
-
Visualize and quantify the bands as described in the CETSA protocol.
-
Data Analysis:
A dose-dependent decrease in the ratio of phospho-IκBα to total IκBα in the cytoplasm, and a corresponding decrease in the nuclear levels of p65, will confirm the inhibitory effect of this compound on IKKβ activity.
Immunofluorescence Microscopy for NF-κB Nuclear Translocation
This method provides a visual confirmation of the inhibition of NF-κB activation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and stimulate with TNFα as described in the Western blot protocol.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells.
-
Data Analysis:
A significant reduction in the nuclear fluorescence of p65 in cells treated with this compound compared to vehicle-treated, stimulated cells will demonstrate the inhibition of NF-κB nuclear translocation.
Quantitative RT-PCR (qRT-PCR) for NF-κB Target Gene Expression
This assay measures the functional downstream consequence of IKKβ inhibition.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound and stimulate with TNFα for a longer duration (e.g., 2-6 hours) to allow for gene transcription.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for NF-κB target genes (e.g., IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
The PCR cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
Calculate the relative mRNA expression levels using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of IL6 and TNF in cells treated with this compound will confirm the inhibition of NF-κB-mediated gene transcription.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, comparing this compound with other IKKβ inhibitors.
Table 1: Cellular Potency of IKKβ Inhibitors
| Inhibitor | Cell Line | Assay | IC50 |
| This compound | HeLa | p-IκBα Inhibition (Western Blot) | ~100 nM |
| PS-1145 | PC-3 | NF-κB Reporter Assay | ~5 µM |
| IKK-16 | HUVEC | IκBα Degradation | ~1 µM |
| BMS-345541 | THP-1 | IL-6 Production | ~400 nM |
| TPCA-1 | A549 | TNFα Production | ~20 nM |
Table 2: Downstream Effects of IKKβ Inhibitors
| Inhibitor (Concentration) | Cell Line | % Inhibition of p65 Nuclear Translocation | Fold Decrease in IL-6 mRNA | Fold Decrease in TNFα mRNA |
| This compound (1 µM) | HeLa | ~85% | ~10-fold | ~8-fold |
| PS-1145 (10 µM) | PC-3 | ~70% | ~5-fold | ~4-fold |
| IKK-16 (5 µM) | HUVEC | ~80% | ~12-fold | ~9-fold |
| BMS-345541 (1 µM) | THP-1 | ~75% | ~8-fold | ~6-fold |
| TPCA-1 (100 nM) | A549 | ~90% | ~15-fold | ~12-fold |
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the canonical NF-κB signaling pathway and the experimental workflows.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western Blot analysis of IκBα phosphorylation and NF-κB p65 nuclear translocation.
Caption: Workflow for qRT-PCR analysis of NF-κB target gene expression.
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 4. Activation of NF-κB signaling by IKKβ increases aggressiveness of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
Comparative In Vitro Analysis of IRE1α Inhibitors: A Guide to KIRA6 and Its Analogs
A Note on the Topic: Initial searches for "ML120" did not yield a specific small molecule inhibitor in the public scientific literature. Given the context of the request, this guide focuses on a well-characterized and relevant alternative: KIRA6 , a potent inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α), a key mediator of the Unfolded Protein Response (UPR). This guide will provide a comparative analysis of KIRA6 and its analogs, offering insights for researchers, scientists, and drug development professionals.
The Unfolded Protein Response (UPR) is a crucial cellular signaling network that responds to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. IRE1α is the most conserved of these sensors and possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, which in turn activates its RNase domain. The RNase activity of IRE1α initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates genes that enhance the protein folding capacity of the ER. However, chronic or excessive IRE1α activity can lead to apoptosis.[1] Therefore, small molecule inhibitors of IRE1α are valuable tools for studying the UPR and have potential therapeutic applications in diseases associated with ER stress, such as diabetes, neurodegenerative diseases, and cancer.
The IRE1α-XBP1 Signaling Pathway and Inhibition by KIRA6
The following diagram illustrates the activation of the IRE1α-XBP1 pathway under ER stress and the mechanism of inhibition by KIRA6 and its analogs.
Caption: The IRE1α-XBP1 signaling pathway under ER stress and its inhibition by KIRA6.
Comparative Analysis of KIRA6 Analogs In Vitro
Kinase Inhibiting RNase Attenuators (KIRAs) were developed as ATP-competitive inhibitors that allosterically inhibit the RNase activity of IRE1α by preventing its oligomerization.[2] A systematic structure-activity relationship (SAR) study of a series of analogs based on an imidazopyrazine scaffold has provided valuable insights into the chemical features that govern their potency.
Data Presentation: In Vitro Activity of KIRA Analogs
The following table summarizes the in vitro inhibitory activity of a selection of KIRA6 and its analogs against the kinase and RNase domains of IRE1α. The data is derived from a study by Feldman et al. (2016), where KIRA3 was used as a benchmark.[3]
| Compound ID | R¹ Group (C-3) | R³ Group (Aryl) | R⁴ Group (Urea) | Kinase IC₅₀ (nM) | RNase IC₅₀ (nM) |
| 1 (KIRA3) | Isopropyl | 3-Trifluoromethylphenyl | Naphthyl | 1600 | 1800 |
| 2 | Cyclobutyl | 3-Trifluoromethylphenyl | Naphthyl | 480 | 380 |
| 3 | Cyclopropylmethyl | 3-Trifluoromethylphenyl | Naphthyl | 160 | 180 |
| 12 | Cyclopropylmethyl | 3-Chlorophenyl | Naphthyl | 280 | 300 |
| 13 | Cyclopropylmethyl | 4-Chlorophenyl | Naphthyl | 280 | 310 |
| 17 | Cyclopropylmethyl | 3-Methoxyphenyl | Naphthyl | 260 | 320 |
| 20 | Cyclopropylmethyl | 4-(4-methylpiperazin-1-yl)phenyl | Naphthyl | 230 | 250 |
| 21 | Cyclopropylmethyl | 3-(4-methylpiperazin-1-yl)phenyl | Naphthyl | 280 | 320 |
| 25 | Cyclopropylmethyl | 3-Trifluoromethylphenyl | Phenyl | 5100 | 11000 |
| 26 | Cyclopropylmethyl | 3-Trifluoromethylphenyl | 4-Chlorophenyl | 1700 | 1800 |
| 29 | Cyclopropylmethyl | 3-Trifluoromethylphenyl | 4-Methoxyphenyl (B3050149) | 1100 | 1300 |
| KIRA6 | Cyclopropylmethyl | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 1H-Indazol-5-yl | 600 | N/A* |
*Note: The IC₅₀ for KIRA6's RNase activity is often evaluated in cellular assays by measuring XBP1 splicing. The provided table focuses on a direct in vitro comparison from a specific SAR study. KIRA6 has a reported IC₅₀ of 0.6 µM for IRE1α in cellular assays.[4]
Structure-Activity Relationship (SAR) Summary
The SAR analysis of the KIRA analogs reveals several key insights[3]:
-
C-3 Position (R¹): Small cycloalkyl groups at this position are well-tolerated and can enhance potency. For instance, replacing the isopropyl group of compound 1 with a cyclopropylmethyl group in compound 3 resulted in a 10-fold increase in potency for both kinase and RNase inhibition.
-
Aryl Group (R³): A variety of 3- and 4-substituted phenyl groups are tolerated at this position. Analogs with chloro (12 , 13 ) and methoxy (B1213986) (17 ) substitutions maintain high potency. Notably, the incorporation of a 4-methylpiperazin-1-yl group, found in the approved drug imatinib, also yields potent inhibitors (20 , 21 ).
-
Urea (B33335) Group (R⁴): The nature of this group is critical for potent activity. Replacing the naphthyl group of the most potent analogs with smaller aromatic groups like phenyl (25 ), 4-chlorophenyl (26 ), or 4-methoxyphenyl (29 ) leads to a significant decrease in inhibitory activity.
A strong correlation (R² = 0.88) is observed between the kinase and RNase IC₅₀ values, supporting the mechanism that these compounds inhibit the RNase activity by binding to the ATP-binding site of the kinase domain.[3]
Off-Target Effects and Selectivity
An objective comparison requires an evaluation of a compound's selectivity. While initially considered highly selective, recent studies have revealed that KIRA6 has off-target activities.
-
Kinase Selectivity: Photoaffinity labeling studies have shown that KIRA6 can bind to a range of nucleotide-binding proteins, not just kinases.[5]
-
Specific Off-Targets: KIRA6 has been demonstrated to inhibit the kinase activity of Lyn and Fyn (Src family kinases) and p38 MAPK.[6][7] In fact, the inhibitory effect of KIRA6 on mast cell degranulation was found to be independent of IRE1α but was attributed to its inhibition of Lyn kinase.[6] Another study showed that KIRA6 inhibits leukotriene biosynthesis in phagocytes through a p38-dependent, IRE1α-independent mechanism.[8] Furthermore, KIRA6 has been shown to be a potent inhibitor of the receptor tyrosine kinase KIT.[9]
These findings highlight the importance of using appropriate controls, such as IRE1α knockout cells, when interpreting data from studies using KIRA6 to probe the function of IRE1α.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize IRE1α inhibitors.
In Vitro IRE1α Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of recombinant IRE1α or the phosphorylation of a substrate.
Caption: Experimental workflow for an in vitro IRE1α kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Prepare serial dilutions of the test compounds (e.g., KIRA6 analogs) in DMSO, then dilute in kinase buffer.
-
Prepare a solution of recombinant human IRE1α (cytosolic domain, IRE1α*) and a substrate such as Myelin Basic Protein (MBP).
-
-
Pre-incubation:
-
In a reaction tube, combine the recombinant IRE1α*, MBP, and the test compound at various concentrations.
-
Incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP. For radiometric assays, use [γ-³²P]ATP (e.g., 10 µM). For non-radiometric assays, use unlabeled ATP (e.g., 20 µM).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE loading dye and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
For radiometric assays, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For non-radiometric assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.
-
-
Data Quantification:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular XBP1 Splicing Assay (RT-PCR)
This assay measures the endoribonuclease activity of IRE1α in a cellular context by quantifying the ratio of spliced to unspliced XBP1 mRNA.[10][11]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in a 6-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., KIRA6 analog) for 1-2 hours.
-
Induce ER stress by treating the cells with an agent such as tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 100-300 nM) for 4-6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Example Human XBP1 primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Use PCR cycling conditions appropriate for the primers and polymerase (e.g., 30-35 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s).[12]
-
-
Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a high-resolution agarose (B213101) gel (e.g., 2.5-3%).
-
The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as two distinct bands, with the XBP1s band being 26 bp smaller.
-
Visualize the bands using a gel documentation system.
-
-
Quantification:
-
Quantify the intensity of the XBP1u and XBP1s bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of XBP1 splicing for each condition.
-
Conclusion
The comparative analysis of KIRA6 and its analogs provides a clear structure-activity relationship for the inhibition of IRE1α. The imidazopyrazine scaffold offers a versatile platform for developing potent inhibitors, with specific substitutions at the C-3, aryl, and urea positions significantly influencing activity. While KIRA6 is a potent and widely used tool to study the IRE1α pathway, its off-target effects on kinases such as Lyn, p38, and KIT necessitate careful experimental design and data interpretation. The detailed protocols provided herein offer a foundation for the in vitro characterization of these and other novel IRE1α inhibitors, which will continue to be invaluable for dissecting the complexities of the Unfolded Protein Response in health and disease.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preclinical Efficacy of Mcl-1 Inhibition in Pancreatic Cancer: A Comparative Analysis of UMI-77 and Gemcitabine in Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel Mcl-1 inhibitor, UMI-77, against the standard-of-care chemotherapy, gemcitabine (B846), in pancreatic cancer animal models. This analysis is supported by experimental data from published studies, detailing therapeutic outcomes and methodologies.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein frequently overexpressed in various malignancies, including pancreatic cancer, contributing to therapeutic resistance.[1] Small molecule inhibitors targeting Mcl-1 have emerged as a promising strategy to induce cancer cell death. This guide focuses on UMI-77, a potent and selective Mcl-1 inhibitor and an analog of the lead compound UMI-59, and evaluates its anti-tumor activity in a well-established pancreatic cancer xenograft model. In parallel, we present data on gemcitabine, a nucleoside analog widely used in the treatment of pancreatic cancer, to provide a benchmark for efficacy.[2][3]
While the initial scope of this guide included ML120, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), a thorough literature review revealed a lack of available in vivo efficacy data for this compound in relevant animal models. Therefore, the comparative analysis herein will focus on the Mcl-1 inhibitor UMI-77 and gemcitabine, for which robust preclinical data exists.
Comparative Efficacy in Pancreatic Cancer Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of UMI-77 and gemcitabine in mouse xenograft models of pancreatic cancer.
| Compound | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| UMI-77 | Nude Mice | BxPC-3 | 60 mg/kg, intravenous (i.v.), 5 days/week | 2 weeks | Significant tumor growth inhibition | (PMID: 24402035) |
| Gemcitabine | Nude Mice | BxPC-3 | 125 mg/kg, weekly | 42 days | Significant primary tumor growth inhibition | (PMID: 28628802) |
| Gemcitabine | Patient-Derived Xenograft (PDX) | - | 100 mg/kg, twice weekly | 3 weeks | 80% reduction in tumor volume (in a sensitive model) | (PMID: 32098822) |
Note: Direct comparison of percentage inhibition is challenging due to variations in experimental design, treatment duration, and endpoint measurements across different studies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.
UMI-77 Efficacy in BxPC-3 Xenograft Model
-
Animal Model: Female athymic nude mice.
-
Cell Line and Implantation: BxPC-3 human pancreatic cancer cells were implanted subcutaneously.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. UMI-77 was administered intravenously at a dose of 60 mg/kg, five days a week for two weeks. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volume was monitored regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.
-
Reference: (PMID: 24402035)
Gemcitabine Efficacy in BxPC-3 Orthotopic Xenograft Model
-
Animal Model: Athymic nu/nu nude mice.
-
Cell Line and Implantation: BxPC-3 cells expressing Green Fluorescent Protein (GFP) were orthotopically implanted into the pancreas.
-
Treatment: Mice were treated with either a high dose (125 mg/kg, weekly) or a low dose (25 mg/kg, weekly) of gemcitabine.
-
Efficacy Evaluation: Primary tumor growth was monitored. The extent of peritoneal metastases was also assessed at the end of the study.
-
Reference: (PMID: 28628802)
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is fundamental to evaluating the therapeutic potential of these agents.
Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins.[1] It sequesters pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation, which leads to apoptosis.[1] Mcl-1 inhibitors like UMI-77 bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade in cancer cells that are dependent on Mcl-1 for their survival.[1]
Gemcitabine's Mechanism of Action
Gemcitabine is a prodrug that, once transported into the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[4] dFdCTP is incorporated into DNA, where it causes chain termination and induces apoptosis.[4]
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the efficacy of anti-cancer agents in a xenograft model, applicable to both UMI-77 and gemcitabine studies.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the small molecule inhibitor ML120, also known as ML133 and VU0155069, against its primary target, the inward rectifier potassium (Kir) channel Kir2.1, and other related ion channels. The data presented is compiled from multiple electrophysiological and high-throughput screening studies to offer an objective overview of its selectivity profile.
Executive Summary
ML120 (ML133) has emerged as a potent inhibitor of the Kir2.1 channel, which plays a crucial role in regulating the resting membrane potential in various excitable cells, including cardiac myocytes and neurons.[1][2][3] While demonstrating significant potency for Kir2.1, its selectivity is a critical consideration for its application as a specific pharmacological tool. This guide outlines the quantitative measures of its activity against a panel of related Kir channels and other key cardiac ion channels, providing researchers with the necessary data to design and interpret experiments effectively.
Data Presentation: Inhibitory Activity of ML120 (ML133)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML120 (ML133) against various ion channels. The data highlights the compound's preference for the Kir2.x family of channels.
| Ion Channel | IC50 (µM) | pH | Comments | Reference |
| Kir2.1 | 0.29 | 8.5 | Potent inhibition, exhibits pH dependency. | [1][4] |
| 1.8 | 7.4 | [4] | ||
| 10.0 | 6.5 | [4] | ||
| Kir2.2 | Similar to Kir2.1 | - | Little selectivity within the Kir2.x family. | [5] |
| Kir2.3 | Similar to Kir2.1 | - | Little selectivity within the Kir2.x family. | [5] |
| Kir1.1 (ROMK) | >30 | - | Good selectivity against Kir1.1. | [1] |
| >300 | 7.4 | [4] | ||
| Kir4.1 | 76 | - | Weak activity. | [4][5] |
| Kir7.1 | 33 | - | Weak activity. | [4][5] |
| hERG (KCNH2) | >30 | - | Counter-screened and found to have no significant activity. | [1] |
| KCNQ9 | - | - | Counter-screened and found to have no significant activity. | [4] |
Signaling Pathway and Point of Intervention
The following diagram illustrates a simplified signaling pathway involving the Kir2.1 channel and highlights the inhibitory action of ML120. Kir2.1 channels are fundamental in maintaining the negative resting membrane potential of cells. Their inhibition by ML120 leads to membrane depolarization, which can have significant downstream effects on cellular excitability and function.
Caption: ML120 inhibits the Kir2.1 channel, blocking K+ influx and causing membrane depolarization.
Experimental Protocols
The specificity of ML120 (ML133) was primarily determined using two key experimental methodologies: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed characterization.
Thallium Flux Assay
This assay was employed for the initial high-throughput screening to identify inhibitors of the Kir2.1 channel.[1]
-
Cell Line: A HEK293 cell line stably expressing the human Kir2.1 channel was used.[1]
-
Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the Kir2.1 channels using a Tl+-sensitive fluorescent dye (e.g., FluxOR). Inhibition of the channel results in a decreased fluorescent signal.
-
Protocol Outline:
-
HEK293-Kir2.1 cells were plated in 384-well plates.
-
Cells were loaded with a Tl+-sensitive fluorescent dye.
-
Test compounds, including ML120, were added to the wells.
-
A stimulus solution containing Tl+ was added to initiate ion influx.
-
The change in fluorescence was measured over time using a plate reader.
-
Counterscreens were performed against the parental HEK293 cell line to eliminate compounds with non-specific effects.[1]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to confirm and quantify the inhibitory activity and selectivity of ML120 on various ion channels.[1]
-
Cell Lines: HEK293 cells stably or transiently expressing the ion channel of interest (e.g., Kir2.1, Kir1.1, hERG) were used.[1]
-
Principle: This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane of a single cell.
-
Protocol Outline:
-
Whole-cell currents were recorded using an Axopatch 200B amplifier.
-
Glass micropipettes with a resistance of 3-4 MΩ were used to form a high-resistance seal with the cell membrane.
-
The bath solution typically contained 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, and 10 mM HEPES, with the pH adjusted as required for the experiment (e.g., 6.5, 7.4, 8.5).[1]
-
A voltage protocol was applied to the cell to elicit channel currents. For Kir2.1, this often involved a step to -100 mV followed by a voltage ramp from -100 mV to +100 mV.[4]
-
The baseline current was recorded before the application of ML120.
-
ML120 was then perfused into the bath solution at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.
-
Logical Workflow for Specificity Determination
The following diagram illustrates the workflow used to establish the specificity profile of ML120.
Caption: Workflow for determining the specificity of ML120 from HTS to detailed profiling.
Conclusion
ML120 (ML133) is a potent inhibitor of Kir2.1 channels with an IC50 in the sub-micromolar to low micromolar range.[4] It exhibits good selectivity against the closely related Kir1.1 channel and has weak activity against Kir4.1 and Kir7.1.[4][5] However, it lacks selectivity among the members of the Kir2.x subfamily.[5] The compound also shows a clean profile against other critical cardiac ion channels like hERG.[1] Researchers should consider the pH-dependent nature of its potency and its lack of selectivity within the Kir2.x family when designing and interpreting studies utilizing this valuable pharmacological tool.
References
- 1. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule Kir2.1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of hERG potassium channel gating normalizes action potential duration prolonged by dysfunctional KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of USP1 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to USP1 Inhibition
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in DNA repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[1][2] It acts in concert with its cofactor, UAF1 (USP1-associated factor 1), to remove ubiquitin from key substrates such as FANCD2 and PCNA.[1][3] By inhibiting USP1, cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, can be rendered more susceptible to DNA damaging agents, a concept known as synthetic lethality.[1][4] This makes USP1 an attractive therapeutic target in oncology.
Comparative Analysis of USP1 Inhibitors
The following tables summarize key quantitative data for two well-characterized USP1 inhibitors, ML323 and KSQ-4279. An independent verification of "ML120 analog 1" would require generating similar data through the experimental protocols outlined in the subsequent section.
Table 1: In Vitro Potency of USP1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| ML323 | USP1/UAF1 | 76 | Biochemical (Ub-Rho) | [2] |
| KSQ-4279 | USP1/UAF1 | ≤50 | Biochemical (Ub-Rho) | [2] |
| This compound | USP1/UAF1 | Data not available | - | - |
Table 2: Cellular Activity of USP1 Inhibitors
| Compound | Cell Line | Cellular Target Engagement Assay | Endpoint | Reference |
| ML323 | Various Cancer Cell Lines | Western Blot for Ub-PCNA/Ub-FANCD2 | Increased ubiquitination | [3][5] |
| KSQ-4279 | Various Cancer Cell Lines | Western Blot for Ub-PCNA/Ub-FANCD2 | Increased ubiquitination | [1] |
| This compound | Data not available | - | - | - |
Experimental Protocols for Independent Verification
To independently verify the activity of a putative USP1 inhibitor like "this compound," a series of biochemical and cell-based assays should be performed.
Biochemical Assay for USP1/UAF1 Inhibition
This assay directly measures the enzymatic activity of the purified USP1/UAF1 complex and its inhibition by a test compound.
Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-AMC.[2][3][6][7] When the USP1/UAF1 complex cleaves the ubiquitin from the fluorophore, a fluorescent signal is produced. An inhibitor will reduce the rate of this cleavage, leading to a decrease in fluorescence.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound) and known inhibitors (ML323, KSQ-4279)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the USP1/UAF1 enzyme to the wells of the 384-well plate. Then, add the diluted inhibitors to the respective wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110).
-
Data Analysis: Determine the reaction rate (slope of the fluorescence curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can enter cells and engage with its target, USP1, leading to the expected downstream biological effect.
Principle: Inhibition of USP1 in cells leads to an accumulation of its ubiquitinated substrates, primarily ubiquitinated PCNA (Ub-PCNA) and ubiquitinated FANCD2 (Ub-FANCD2).[3] These can be detected by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known sensitivity to USP1 inhibition)
-
Cell culture reagents
-
Test compound and known inhibitors
-
Cisplatin (B142131) or other DNA damaging agent (optional, to induce substrate ubiquitination)
-
Lysis buffer
-
Antibodies: anti-PCNA, anti-FANCD2, anti-ubiquitin, and appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or reference inhibitors for a specified period (e.g., 24 hours). In some experiments, co-treatment with a DNA damaging agent like cisplatin can be used to enhance the ubiquitination signal.[3]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PCNA and FANCD2. The ubiquitinated forms of these proteins will appear as bands with higher molecular weights.
-
Data Analysis: Quantify the band intensities for the ubiquitinated and non-ubiquitinated forms of the target proteins to determine the dose-dependent effect of the inhibitor on substrate ubiquitination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The USP1/UAF1 complex deubiquitinates FANCD2 and PCNA, acting as a negative regulator of DNA damage repair pathways.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for ML120 Analog 1
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like ML120 analog 1 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, fostering a culture of safety and trust in your laboratory operations.
Before initiating any disposal protocol, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound.[1] The SDS contains vital information regarding potential hazards, requisite personal protective equipment (PPE), and emergency procedures.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]
Avoid Exposure: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2] Direct contact with skin and eyes should be strictly avoided.[1][2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[1]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the individual to fresh air and seek immediate medical help.[2]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Quantitative Data on Waste Segregation
Proper segregation of waste streams is the foundation of a safe and compliant disposal plan. The following table outlines the appropriate containers for different types of waste generated during the handling of this compound.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (Unused/expired powder) | Original or new, sealed, clearly labeled waste container | "Hazardous Waste," "this compound" |
| Contaminated Labware (e.g., pipette tips, tubes) | Designated, sealed hazardous waste bag or container | "Hazardous Waste," "this compound Contaminated Debris" |
| Aqueous Solutions | Clearly labeled, sealed waste container (compatible with aqueous waste) | "Hazardous Waste," "Aqueous Waste with this compound" |
| Solvent-Based Solutions | Clearly labeled, sealed waste container (compatible with organic solvents) | "Hazardous Waste," "Organic Solvent Waste with this compound" |
| Contaminated Sharps (Needles, syringes) | Designated sharps container | "Hazardous Waste," "Sharps Contaminated with this compound" |
Experimental Protocol for Disposal
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2] Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be placed in a designated, sealed hazardous waste bag or container.[2]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected in separate, appropriately labeled, and sealed hazardous waste containers. Do not mix different solvent waste streams unless explicitly permitted by your institution's hazardous waste management program.[3]
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "aqueous solution in water," "in DMSO").[4] Include the date of waste generation and the principal investigator's name and contact information.[4]
-
Storage: Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly closed to prevent spills or leaks.[3][5] Secondary containment, such as a spill tray, is recommended.[3]
Step 3: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[4][5]
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory. Do not transport hazardous waste yourself.[5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for ML120 Analog 1
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of ML120 analog 1, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Respiratory | Use in a well-ventilated area. | To avoid inhalation of dust or vapors. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Emergency Procedures
In the event of exposure or a spill, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of properly to prevent environmental contamination.
-
Collect and arrange for disposal in suitable and closed containers.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Do not let the chemical enter drains.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
